molecular formula C5H3Cl2N3O B172022 2,4-Dichloropyrimidine-5-carboxamide CAS No. 1240390-28-6

2,4-Dichloropyrimidine-5-carboxamide

Cat. No.: B172022
CAS No.: 1240390-28-6
M. Wt: 192 g/mol
InChI Key: OACCNUGECQQVLB-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-carboxamide is a high-value chemical intermediate in medicinal chemistry, primarily exploited in the design and synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) . The compound's strategic value lies in its versatile molecular architecture; the carboxamide group at the 5-position and the chlorine atoms at the 2 and 4-positions serve as excellent handles for further chemical modification through reactions such as nucleophilic aromatic substitution and cross-coupling . This allows researchers to efficiently construct diverse libraries of disubstituted pyrimidine derivatives for biological evaluation. Research has demonstrated that incorporating the pyrimidine-5-carboxamide motif into drug candidates can lead to compounds with potent anti-HIV-1 activity by enabling additional interactions within the entrance channel (tolerant region II) of the NNRTI binding pocket, a region surrounded by amino acid residues like Glu138 and Lys101 . This crystallographic overlay-based design strategy has yielded novel compounds exhibiting enhanced potency against wild-type HIV-1 and improved profiles against common drug-resistant strains compared to earlier therapies . The pyrimidine core is a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and improve pharmacokinetic properties, making it a critical building block for developing therapeutics targeting a range of diseases . This product is intended for use in chemical synthesis and pharmaceutical R&D laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloropyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3Cl2N3O/c6-3-2(4(8)11)1-9-5(7)10-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACCNUGECQQVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611463
Record name 2,4-Dichloropyrimidine-5-carboxamide
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Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240390-28-6
Record name 2,4-Dichloropyrimidine-5-carboxamide
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Record name 2,4-dichloropyrimidine-5-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2,4-Dichloropyrimidine-5-carboxamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document includes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic route and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-stage process. The initial stage involves the synthesis of the key intermediate, 2,4-dichloro-5-pyrimidinecarboxaldehyde, starting from uracil. The second stage is the oxidation of this aldehyde to the corresponding carboxylic acid. The final stage is the amidation of the carboxylic acid to yield the target compound.

Synthesis_Pathway Uracil Uracil Intermediate1 2,4-Dihydroxy-5- pyrimidinecarboxaldehyde Uracil->Intermediate1 Vilsmeier-Haack Formylation Intermediate2 2,4-Dichloro-5- pyrimidinecarboxaldehyde Intermediate1->Intermediate2 Chlorination Intermediate3 2,4-Dichloropyrimidine- 5-carboxylic Acid Intermediate2->Intermediate3 Oxidation FinalProduct 2,4-Dichloropyrimidine- 5-carboxamide Intermediate3->FinalProduct Amidation

Caption: Overall synthesis pathway for this compound.

Stage 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde

This stage focuses on the preparation of the key aldehyde intermediate. Two primary routes have been reported, both starting from uracil.

Route A: Formylation followed by Chlorination

This is a widely cited method for obtaining 2,4-dichloro-5-pyrimidinecarboxaldehyde.

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde [1][2]

  • To a suitable reaction vessel, add uracil and dimethylformamide (DMF).

  • Cool the mixture to below 40°C.

  • Slowly add thionyl chloride dropwise, maintaining the temperature between 35 and 40°C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the uracil is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water to precipitate the product.

  • Isolate the solid, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, by filtration.

Step 2: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde [1][2]

  • Add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in the previous step to phosphorus oxychloride.

  • Heat the mixture to 80°C and maintain this temperature for 2 to 5 hours.

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the product with toluene.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Concentrate the organic phase and dry to obtain 2,4-dichloro-5-pyrimidinecarbaldehyde.

ParameterValueReference
Thionyl Chloride (Step 1)2-4 equivalents[2]
DMF (Step 1)1.5-3 equivalents[2]
Reaction Time (Step 1)10 hours[2]
Phosphorus Oxychloride (Step 2)3-6 equivalents[2]
Reaction Time (Step 2)2-5 hours[2]
Overall Yield High (Industrial Production) [1][2]
Route B: Hydroxymethylation, Oxidation, and Chlorination

An alternative pathway involves the initial hydroxymethylation of uracil.

Step 1: Synthesis of 5-hydroxymethyluracil

  • Add 25 g of uracil to 400 mL of water containing 15 g of barium hydroxide octahydrate.

  • Slowly add 54 mL of 37% formaldehyde solution.

  • Reflux the mixture with magnetic stirring for 30 minutes until the uracil dissolves.

  • Leave the reaction at room temperature overnight.

  • Introduce carbon dioxide gas to precipitate barium carbonate.

  • Filter the mixture and evaporate the aqueous phase to dryness to obtain a viscous substance.

  • Reflux the substance with 250 mL of 70% ethanol for two hours.

  • Place the mixture in a refrigerator for four hours to precipitate 5-hydroxymethyluracil.

  • Filter and dry the product.

Step 2: Synthesis of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde

  • Add the 23 g of 5-hydroxymethyluracil to 400 mL of chloroform.

  • Add 100 g of manganese dioxide.

  • Heat the mixture to reflux for 10 hours.

  • Filter the hot mixture.

  • The filter cake is refluxed again with 200 mL of chloroform for 30 minutes and filtered while hot. Repeat this step.

  • Combine the chloroform filtrates and evaporate to obtain the crude 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.

Step 3: Synthesis of 2,4-dichloro-5-pyrimidinecarboxaldehyde

  • Add the 14 g of crude 2,4-dihydroxy-5-pyrimidinecarboxaldehyde to 100 mL of phosphorus oxychloride.

  • Reflux for 5 hours.

  • Remove about 50 mL of phosphorus oxychloride by evaporation.

  • Pour the residue into 200 g of ice water.

  • Extract the mixture three times with 100 mL of ethyl acetate.

  • Combine the ethyl acetate layers, dry with anhydrous sodium sulfate, filter, and evaporate.

  • Purify the product by column chromatography to obtain pure 2,4-dichloro-5-pyrimidinecarboxaldehyde.

IntermediateStarting MaterialYield
5-hydroxymethyluracil25 g Uracil23 g (73%)
2,4-dihydroxy-5-pyrimidinecarboxaldehyde23 g 5-hydroxymethyluracil14 g (crude)
2,4-dichloro-5-pyrimidinecarboxaldehyde14 g 2,4-dihydroxy-5-pyrimidinecarboxaldehyde8.3 g

Stage 2: Oxidation of 2,4-Dichloro-5-pyrimidinecarboxaldehyde

The aldehyde group at the 5-position of the pyrimidine ring can be oxidized to a carboxylic acid to form 2,4-dichloropyrimidine-5-carboxylic acid. While a specific protocol for this exact substrate is not detailed in the searched literature, standard oxidation methods for aromatic aldehydes can be employed.

Oxidation_Workflow Start 2,4-Dichloro-5- pyrimidinecarboxaldehyde Oxidant Select Oxidizing Agent (e.g., KMnO4, Oxone) Start->Oxidant Reaction Perform Oxidation in suitable solvent Oxidant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2,4-Dichloropyrimidine- 5-carboxylic Acid Purification->Product

Caption: General experimental workflow for the oxidation step.

Suggested Experimental Protocol (General):

Using Potassium Permanganate (KMnO₄):

  • Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water with a phosphate buffer.

  • Slowly add a solution of potassium permanganate while monitoring the reaction temperature.

  • Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary.

  • Filter off the manganese dioxide precipitate.

  • Acidify the filtrate to precipitate the carboxylic acid.

  • Collect the product by filtration and purify by recrystallization.

Using Oxone®:

  • Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde in DMF.

  • Add Oxone® (potassium peroxymonosulfate) to the solution.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Quantitative Data:

Quantitative data for the oxidation of this specific substrate is not available in the provided search results. Yields are expected to be moderate to high based on general aldehyde oxidations.

Stage 3: Amidation of 2,4-Dichloropyrimidine-5-carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved using standard peptide coupling reagents.

Experimental Protocol:

A protocol for a similar compound, 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylic acid, can be adapted.

  • Dissolve 2,4-dichloropyrimidine-5-carboxylic acid in a suitable solvent like dichloromethane or DMF.

  • Add a coupling agent such as 1-Hydroxybenzotriazole (HOBt) and a water-soluble carbodiimide (WSC), for instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Cool the reaction mixture in an ice bath.

  • Add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane).

  • Allow the reaction to proceed, monitoring by TLC or HPLC.

  • Upon completion, perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Quantitative Data:

Specific yield data for the amidation of 2,4-dichloropyrimidine-5-carboxylic acid is not provided in the search results. However, amidation reactions of this type generally proceed with good to excellent yields.

Conclusion

The synthesis of this compound is a feasible multi-step process that relies on established organic chemistry transformations. The key is the successful synthesis of the 2,4-dichloro-5-pyrimidinecarboxaldehyde intermediate, for which detailed protocols are available. Subsequent oxidation and amidation, while requiring some adaptation from general procedures, are expected to proceed efficiently. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate. Further optimization of the oxidation and amidation steps for this specific substrate may be required to maximize yields and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloropyrimidine-5-carboxamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its known quantitative properties, details the experimental protocols for their determination, and presents a logical workflow for characterization.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative. Its chemical structure, featuring two reactive chlorine atoms and a carboxamide group, makes it a versatile building block in organic synthesis. Understanding its physicochemical properties is crucial for its application in further chemical transformations and for predicting the behavior of resulting active pharmaceutical ingredients.

Data Presentation

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃Cl₂N₃O[1][2]
Molecular Weight 192.00 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 150-153 °C
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and acetone.
logP (XLogP3-AA) 1.0[1]
Hydrogen Bond Donor Count 1[1]
CAS Number 1240390-28-6[1][2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound are provided below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[3] The tube is tapped gently to ensure the sample is compact.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.[3]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4][5]

Solubility Determination

Solubility provides insights into the polarity of a molecule and is fundamental for developing formulations and purification methods.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed into a series of test tubes.[6]

  • Solvent Addition: A measured volume of a specific solvent (e.g., 0.75 mL of water, ethanol, acetone, 5% NaOH, 5% HCl) is added to each test tube in portions.[6]

  • Mixing: After each addition, the test tube is vigorously shaken for a set period (e.g., 60 seconds) to facilitate dissolution.[7]

  • Observation: The compound's solubility is observed and recorded. A substance is generally considered "soluble" if it dissolves completely.[7] This process helps classify the compound based on its functional groups (e.g., solubility in aqueous acid or base indicates a basic or acidic functional group, respectively).

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken until equilibrium is reached (e.g., for several hours). The funnel is then allowed to stand until the two phases have completely separated.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8]

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid in solution. For a compound with a carboxamide group and a pyrimidine ring, understanding its acidic and basic properties is important for predicting its behavior in different pH environments.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to create a solution of known concentration.

  • Titration Setup: A pH meter with a calibrated electrode is placed in the solution, which is continuously stirred.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the acidic compound using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[9]

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel or intermediate compound such as this compound.

G Experimental Workflow for Physicochemical Characterization cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Data Integration & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B Verify Identity C Melting Point (Purity Assessment) B->C Characterize Properties D Solubility Screening (Multiple Solvents) B->D Characterize Properties E pKa Determination (Potentiometric Titration) B->E Characterize Properties F logP Measurement (Shake-Flask/HPLC) B->F Characterize Properties G Compile Physicochemical Profile C->G Consolidate Data D->G Consolidate Data E->G Consolidate Data F->G Consolidate Data H Inform Downstream Processes (e.g., Reaction Conditions, Formulation) G->H

Caption: Workflow for Physicochemical Profiling.

References

In-depth Technical Guide: 2,4-Dichloropyrimidine-5-carboxamide (CAS 1240390-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,4-Dichloropyrimidine-5-carboxamide, a key chemical intermediate in contemporary drug discovery. It details the compound's physicochemical properties, outlines relevant synthetic protocols, and elucidates its application in the development of targeted therapeutics, with a focus on its role as a precursor to Heat Shock Protein 90 (Hsp90) inhibitors.

Compound Overview

This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. The pyrimidine scaffold is a "privileged structure," frequently found in biologically active compounds. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. The carboxamide moiety at the 5-position offers an additional point for chemical modification to fine-tune the pharmacological properties of derivative compounds.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 1240390-28-6[1][2]
Molecular Formula C₅H₃Cl₂N₃O[3]
Molecular Weight 192.00 g/mol [3]
IUPAC Name This compound[3]
Appearance White to yellow solid[1]
Melting Point 195 °C (decomposes)[4]
InChI Key OACCNUGECQQVLB-UHFFFAOYSA-N[3]
SMILES C1=C(C(=NC(=N1)Cl)Cl)C(=O)N[3]
Storage Keep in a dark place, inert atmosphere, store in freezer, under -20°C[1]
Safety Information

This compound is associated with the following hazard classifications:

Hazard StatementDescriptionReference(s)
H302Harmful if swallowed[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]

Synthesis and Reactions

Representative Synthesis of a Related Precursor

A patented method for the synthesis of the related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, from uracil provides a relevant example of the chemical transformations involved.

Experimental Protocol: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde [5]

  • Step 1: Formylation of Uracil. Uracil is treated with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

  • Step 2: Chlorination. The resulting dihydroxy intermediate is then chlorinated using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, affording 2,4-dichloro-5-pyrimidinecarbaldehyde.

The logical workflow for the synthesis of the title compound would likely follow a similar path, starting from a uracil derivative with a carboxamide group at the 5-position.

G Start Uracil-5-carboxamide (Hypothetical Starting Material) Chlorination Chlorination (e.g., POCl₃) Start->Chlorination Product This compound Chlorination->Product

Caption: Plausible synthetic route to this compound.

Key Reactions: Nucleophilic Aromatic Substitution

The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the carboxamide group facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position, allowing for sequential and regioselective reactions.

Application in the Synthesis of Hsp90 Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors, such as VER-50589 and its analogs.[6] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.

Experimental Protocol: Synthesis of an Hsp90 Inhibitor Analog

The following is a representative experimental protocol for the synthesis of an Hsp90 inhibitor, illustrating the use of this compound. This protocol is based on the general principles of SNAr reactions on this scaffold.

  • Step 1: Regioselective Amination at C4. To a solution of this compound (1.0 equivalent) in a suitable solvent such as isopropanol, add the first amine nucleophile (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). The reaction is typically stirred at an elevated temperature (e.g., 80°C) for several hours. After cooling, the product, a 4-amino-2-chloropyrimidine-5-carboxamide derivative, is isolated by filtration or extraction and purified by chromatography.

  • Step 2: Substitution at C2. The 4-amino-2-chloropyrimidine intermediate (1.0 equivalent) is then reacted with a second amine (1.2 equivalents) in a solvent such as dioxane. This step may require a base (e.g., K₂CO₃) and sometimes a catalyst for less reactive amines. The reaction is heated at a higher temperature (e.g., 110°C) until completion. The final product is then isolated and purified.

G Start 2,4-Dichloropyrimidine- 5-carboxamide Step1 S N Ar with Amine 1 (at C4 position) Start->Step1 Intermediate 4-Amino-2-chloropyrimidine Intermediate Step1->Intermediate Step2 S N Ar with Amine 2 (at C2 position) Intermediate->Step2 Final Hsp90 Inhibitor Step2->Final

Caption: General experimental workflow for synthesizing Hsp90 inhibitors.

Biological Context: The Hsp90 Signaling Pathway

Hsp90 is a critical regulator of cellular homeostasis, and its inhibition has emerged as a promising strategy in cancer therapy. Hsp90 inhibitors, synthesized from intermediates like this compound, disrupt the chaperone's function, leading to the degradation of its client proteins.

Hsp90 Mechanism of Action and Inhibition

The Hsp90 chaperone cycle is an ATP-dependent process. Hsp90 inhibitors, such as VER-50589, are ATP-competitive, binding to the N-terminal ATP-binding pocket of Hsp90.[7] This binding event prevents the hydrolysis of ATP, which is necessary for the proper folding and stabilization of client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and targeted for degradation by the proteasome. The degradation of multiple oncoproteins simultaneously disrupts key cancer-promoting signaling pathways, leading to cell cycle arrest and apoptosis.[8]

G cluster_pathway Hsp90-Mediated Signaling cluster_inhibition Mechanism of Inhibition Hsp90 Hsp90 Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client ClientProteins Client Proteins (e.g., Akt, HER2, CDK4) ClientProteins->Hsp90_Client Stable_Client Stable & Active Client Proteins Hsp90_Client->Stable_Client Protein Folding Proteasome Proteasomal Degradation Hsp90_Client->Proteasome Client Protein Destabilization ATP ATP ATP->Hsp90_Client ATP Binding Cancer Cancer Cell Proliferation & Survival Stable_Client->Cancer Inhibitor Hsp90 Inhibitor (derived from 2,4-Dichloropyrimidine- 5-carboxamide) Inhibitor->Hsp90 Competitive Binding Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis

Caption: Hsp90 signaling pathway and the mechanism of its inhibition.

Quantitative Data for a Derivative Hsp90 Inhibitor

The following table presents quantitative data for VER-50589, a potent Hsp90 inhibitor synthesized using a 2,4-dichloropyrimidine scaffold.

ParameterValueTarget/Cell LineReference(s)
IC₅₀ (Hsp90β) 21 nMRecombinant human Hsp90β[3]
Kd (Hsp90β) 4.5 nMRecombinant human Hsp90β[3]
Mean GI₅₀ 78 nMPanel of human cancer cell lines[9]
GI₅₀ (CH1) 32.7 nMHuman ovarian cancer cell line[3]

Conclusion

This compound is a high-value intermediate in modern medicinal chemistry, offering a synthetically tractable scaffold for the development of novel therapeutics. Its role in the synthesis of potent Hsp90 inhibitors underscores its importance in the field of oncology drug discovery. This guide has provided a detailed overview of its properties, synthetic utility, and the biological context of its derivatives, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

reactivity of chlorine atoms in 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichloropyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two chlorine atoms at the C2 and C4 positions, which allows for sequential and regioselective functionalization. This technical guide provides a comprehensive analysis of the factors governing this reactivity, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a practical resource for researchers engaged in the synthesis and derivatization of pyrimidine-based compounds.

Core Concepts: Electronic Structure and Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the chlorine-substituted carbon atoms (C2 and C4) highly susceptible to nucleophilic attack. The reactivity of these positions is not identical and is influenced by several factors:

  • Positional Electronics : In general, the C4 position of a 2,4-dichloropyrimidine is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at C4 can be delocalized over both ring nitrogen atoms, leading to greater stabilization.[1][2][3]

  • Substituent Effects : The C5-carboxamide group is an electron-withdrawing group (-I, -M), which further enhances the electrophilicity of the pyrimidine ring, particularly at the adjacent C4 position. This generally reinforces the inherent preference for C4 substitution in SNAr reactions.[4][5]

  • Reaction Type : While SNAr reactions typically favor the C4 position, the regioselectivity of palladium-catalyzed cross-coupling reactions also shows a strong preference for C4, attributed to the favored oxidative addition of palladium into the C4-Cl bond.[6][7] However, specific catalysts and conditions can sometimes override this inherent selectivity.[8]

The general reactivity order for SNAr and Suzuki reactions is C4-Cl > C2-Cl.[1] This differential reactivity is the cornerstone of synthetic strategies involving this scaffold, enabling selective mono-functionalization at C4, followed by a subsequent, often more forcing, reaction at C2.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most common method for functionalizing this compound, allowing for the introduction of a wide range of amine, oxygen, and sulfur nucleophiles.

Regioselectivity in SNAr Reactions

The substitution almost exclusively occurs at the C4 position under standard conditions. Achieving substitution at the C2 position while C4 is still chlorinated is challenging and often requires specialized reagents or catalysts.[4][8] For instance, using tertiary amine nucleophiles on 2,4-dichloropyrimidines with a C5 electron-withdrawing group has been shown to favor C2 substitution.[4][5]

The logical workflow for SNAr on this scaffold is outlined below.

sn_ar_logic start 2,4-Dichloropyrimidine- 5-carboxamide condition1 Primary or Secondary Amine / Alkoxide / Thiolate Nucleophile start->condition1 Standard Conditions condition2 Tertiary Amine Nucleophile start->condition2 Specialized Conditions product_c4 Selective C4-Substitution Product: 2-Chloro-4-(nucleophile)- pyrimidine-5-carboxamide condition1->product_c4 product_c2 Selective C2-Substitution Product: 4-Chloro-2-(nucleophile)- pyrimidine-5-carboxamide condition2->product_c2 further_reaction Harsher Conditions (e.g., Higher Temp.) product_c4->further_reaction product_disub 2,4-Disubstituted Product further_reaction->product_disub suzuki_workflow cluster_step1 Step 1: C4-Coupling cluster_step2 Step 2: C2-Coupling start 2,4-Dichloropyrimidine- 5-carboxamide + R¹-B(OH)₂ reagents1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents1 temp1 Moderate Temp. (e.g., 80-100 °C) reagents1->temp1 product1 2-Chloro-4-aryl-pyrimidine- 5-carboxamide temp1->product1 product1_input Intermediate from Step 1 + R²-B(OH)₂ product1->product1_input Isolate or One-Pot reagents2 Pd Catalyst Base Solvent product1_input->reagents2 temp2 Higher Temp. (e.g., >100 °C) reagents2->temp2 product2 2,4-Diaryl-pyrimidine- 5-carboxamide temp2->product2

References

Navigating the Solubility Landscape of 2,4-Dichloropyrimidine-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2,4-Dichloropyrimidine-5-carboxamide in organic solvents. While quantitative solubility data for this specific compound remains limited in publicly available literature, this document provides a thorough overview of its qualitative solubility characteristics and presents a detailed, adaptable experimental protocol for its precise quantitative determination.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. A clear understanding of its solubility in different organic solvents is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. This guide addresses the current knowledge gap by consolidating available information and providing a practical framework for generating robust solubility data.

Qualitative Solubility Profile

Based on available literature and supplier information, this compound exhibits the following general solubility characteristics:

  • Slightly Soluble in water.

  • Soluble in a range of organic solvents, including:

    • Ethanol

    • Acetone

    • Dimethyl sulfoxide (DMSO)

    • Tetrahydrofuran (THF) (inferred from its use as a reaction solvent)

It is important to note that these are qualitative descriptors. For precise process development and research applications, quantitative solubility determination is essential.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mg/mL at specified temperatures) for this compound in common organic solvents has not been reported in peer-reviewed journals or public databases. The following section provides a detailed experimental protocol to enable researchers to generate this critical data.

Experimental Protocol for Solubility Determination

The following protocol is a robust and widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent. This method, adapted from standard laboratory practices for similar compounds, is designed to yield accurate and reproducible results.

Principle

The equilibrium solubility is determined by creating a saturated solution of the solute in the solvent at a constant temperature. After reaching equilibrium, the concentration of the dissolved solute in the supernatant is measured.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at constant temperature (e.g., 25°C, 37°C) for a sufficient period (e.g., 24-48 hours) prep2->equil Place in shaker sep1 Allow suspension to settle equil->sep1 Remove from shaker sep2 Filter an aliquot of the supernatant sep1->sep2 ana1 Dilute the filtrate to a known concentration sep2->ana1 Prepare for analysis ana2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 result Calculate and report solubility (e.g., in mg/mL or g/100mL) ana2->result

Figure 1. Experimental workflow for solubility determination.
Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results should be reported in appropriate units, such as mg/mL or g/100mL.

Logical Relationship of Experimental Steps

The sequence of the experimental protocol is designed to ensure the accurate determination of equilibrium solubility. The logical flow is as follows:

G start Start prep Prepare Supersaturated Mixture start->prep Ensure excess solid equilibrate Achieve Equilibrium (Constant Temperature & Agitation) prep->equilibrate Allow sufficient time separate Isolate Saturated Supernatant equilibrate->separate Remove undissolved solid analyze Quantify Solute Concentration separate->analyze Validate analytical method report Report Solubility analyze->report

Figure 2. Logical flow of the solubility determination process.

Conclusion

The Strategic Utility of 2,4-Dichloropyrimidine-5-carboxamide in the Synthesis of Focused Chemical Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an intricate dance of design, synthesis, and biological evaluation. At the heart of this endeavor lies the strategic selection of molecular scaffolds that serve as a foundation for the construction of diverse chemical libraries. One such scaffold of burgeoning importance is the 2,4-dichloropyrimidine-5-carboxamide core. Its inherent reactivity and versatile substitution patterns make it an ideal starting point for the rapid generation of focused libraries targeting a range of biological entities, most notably protein kinases. This technical guide provides a comprehensive overview of the application of this compound in library synthesis, complete with experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways.

Introduction to a Privileged Fragment

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with two reactive chlorine atoms at the C2 and C4 positions and a carboxamide group at the C5 position. The electron-withdrawing nature of the pyrimidine ring and the carboxamide group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), making them excellent leaving groups. This reactivity is the cornerstone of its utility in library synthesis, allowing for the sequential and regioselective introduction of a variety of substituents.

The carboxamide moiety is not merely an activating group; it often plays a crucial role in the biological activity of the resulting compounds by participating in hydrogen bonding interactions with the target protein, such as the hinge region of kinases. This dual functionality of activating the core for synthesis and serving as a key pharmacophoric feature makes this compound a highly valuable fragment in drug discovery campaigns.

Data Presentation: A Quantitative Look at Library Synthesis

The true power of a chemical library lies in the structure-activity relationship (SAR) data it generates. The following tables summarize quantitative data for a library of 2,4-diaminopyrimidine-5-carboxamide derivatives synthesized from the this compound core, with a focus on their inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor signaling.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine-5-carboxamide Derivatives against HPK1

Compound IDR1 (at C4)R2 (at C2)HPK1 IC50 (nM)Cellular IL-2 EC50 (nM)
1 2,6-dimethylaniline(S)-1,2,3,4-tetrahydroisoquinolin-7-amine0.06113
2 2,6-dimethylaniline2-amino-2-phenylethanol0.12025
3 2-chloro-6-methylaniline(S)-1,2,3,4-tetrahydroisoquinolin-7-amine0.08518
4 2-fluoro-6-methylaniline(S)-1,2,3,4-tetrahydroisoquinolin-7-amine0.07715
5 Aniline(S)-1,2,3,4-tetrahydroisoquinolin-7-amine1.2>1000
6 2,6-dimethylaniline4-aminobenzylamine0.550150

Data compiled from publicly available research on HPK1 inhibitors. IC50 and EC50 values are indicative and may vary based on assay conditions.

Experimental Protocols: Synthesizing the Library

The synthesis of a 2,4-diaminopyrimidine-5-carboxamide library from this compound is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. The presence of the electron-withdrawing carboxamide group at the C5 position generally directs the first nucleophilic attack to the more reactive C4 position. Following the initial substitution, a second, often less reactive, nucleophile can be introduced at the C2 position, frequently requiring more forcing conditions such as higher temperatures.

General Two-Step Sequential SNAr Protocol

This protocol outlines the general procedure for the synthesis of a library of 2,4-diaminopyrimidine-5-carboxamide derivatives.

Step 1: Nucleophilic Substitution at the C4 Position

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol (EtOH) or N,N-dimethylformamide (DMF) is added the first amine (R1-NH2, 1.1 eq.) and a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-amino-2-chloro-pyrimidine-5-carboxamide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution at the C2 Position

  • Reaction Setup: The crude intermediate from Step 1 is dissolved in a high-boiling point solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO). The second amine (R2-NH2, 1.2-1.5 eq.) is added, often in the presence of an acid catalyst like hydrochloric acid (HCl) or a Lewis acid to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 100 °C and 150 °C, sometimes under microwave irradiation to accelerate the reaction. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled and diluted with water to precipitate the crude product. The solid is collected by filtration, washed with water and a non-polar solvent like diethyl ether or hexanes. The crude product is then purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired 2,4-diaminopyrimidine-5-carboxamide derivative.

Mandatory Visualization: Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G General Workflow for Library Synthesis start 2,4-Dichloropyrimidine- 5-carboxamide step1 Step 1: SNAr at C4 (R1-NH2, Base, Solvent) start->step1 intermediate 4-Amino-2-chloro- pyrimidine-5-carboxamide step1->intermediate step2 Step 2: SNAr at C2 (R2-NH2, Heat/Microwave) intermediate->step2 product 2,4-Diaminopyrimidine- 5-carboxamide Library step2->product analysis Purification & Analysis (Chromatography, LC-MS, NMR) product->analysis screening Biological Screening (e.g., Kinase Assays) analysis->screening sar SAR Analysis screening->sar

Caption: A generalized workflow for the synthesis and screening of a 2,4-diaminopyrimidine-5-carboxamide library.

The libraries synthesized from this scaffold have shown significant promise as inhibitors of various kinases. One particularly important target is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. Inhibiting HPK1 can enhance the immune response against cancer cells.

G Simplified HPK1 Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) Activation Lck_Zap70 Lck/ZAP70 TCR->Lck_Zap70 LAT_SLP76 LAT/SLP-76 Signalosome Lck_Zap70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 recruits PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1->LAT_SLP76 Phosphorylates & Inhibits IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Activation Ca_PKC->NFkB_AP1 IL2 IL-2 Production (T-Cell Proliferation) NFkB_AP1->IL2 Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Inhibitor Inhibitor->HPK1 Inhibits

Spectroscopic and Analytical Profile of 2,4-Dichloropyrimidine-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2,4-Dichloropyrimidine-5-carboxamide. Due to the limited availability of experimentally derived spectra in public literature, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also outlines general experimental protocols for obtaining and analyzing NMR, IR, and MS data, which are crucial for the characterization and quality control of this and similar molecules in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 9.2Singlet1HH6 (pyrimidine)
~7.8 - 8.2Broad Singlet1H-CONH₂ (amide H)
~7.5 - 7.9Broad Singlet1H-CONH₂ (amide H)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165 - 168C=O (carboxamide)
~160 - 163C2/C4 (pyrimidine, C-Cl)
~158 - 161C2/C4 (pyrimidine, C-Cl)
~155 - 158C6 (pyrimidine)
~120 - 125C5 (pyrimidine)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretch (amide)
~1680 - 1650StrongC=O stretch (amide I band)
~1620 - 1580MediumN-H bend (amide II band)
~1550 - 1450Medium-StrongC=N and C=C stretching (pyrimidine ring)
~800 - 700StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioPredicted Identity
191/193/195 (M⁺)Molecular ion (presence of two chlorine isotopes)
174/176/178[M-NH₃]⁺
148/150[M-C(O)NH₂]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above. These protocols can be adapted for this compound and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Ionization:

    • Utilize a mass spectrometer equipped with an appropriate ionization source. Electron Ionization (EI) is common for providing detailed fragmentation patterns of small molecules. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range.

    • The resulting spectrum will show the relative abundance of different ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis purity_assessment Purity Assessment data_analysis->purity_assessment final_characterization Final Compound Characterization purity_assessment->final_characterization

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

starting materials for 2,4-Dichloropyrimidine-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2,4-Dichloropyrimidine-5-carboxamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, reaction protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile heterocyclic building block characterized by a pyrimidine core substituted with two reactive chlorine atoms and a carboxamide group. This substitution pattern allows for selective modification at the 2, 4, and 5-positions, making it a valuable precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The chlorine atoms are susceptible to nucleophilic substitution, while the carboxamide group can be involved in various chemical transformations.

This guide outlines two principal synthetic routes starting from readily available commercial precursors: Uracil and Barbituric Acid . Each pathway is detailed with experimental procedures, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been established, each with distinct advantages and considerations.

  • Route 1: Commences with the functionalization of Uracil to introduce the C5 substituent, followed by chlorination.

  • Route 2: Utilizes Barbituric Acid as the foundational scaffold, which is then elaborated to the target molecule.

Route 1: Synthesis from Uracil

This pathway involves the initial formylation of uracil, followed by a two-step chlorination process to yield an aldehyde intermediate, which is subsequently converted to the desired carboxamide.

Route 1 Workflow Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidine- carboxaldehyde Uracil->Intermediate1 Vilsmeier-Haack Formylation Intermediate2 2,4-Dichloro-5-pyrimidine- carboxaldehyde Intermediate1->Intermediate2 Chlorination (POCl3) Intermediate3 2,4-Dichloropyrimidine- 5-carboxylic Acid Intermediate2->Intermediate3 Oxidation FinalProduct 2,4-Dichloropyrimidine- 5-carboxamide Intermediate3->FinalProduct Amidation

Caption: Synthetic pathway from Uracil to this compound.

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde from Uracil [1]

  • Procedure: In a suitable reaction vessel, add dimethylformamide (DMF) and cool the solvent to below 40°C. To this, slowly add thionyl chloride dropwise, maintaining the temperature between 35 and 40°C after the addition is complete. Add Uracil to the reaction mixture. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. Upon completion, the reaction mixture is cooled to room temperature and then poured into water to precipitate the product. The solid is collected by filtration to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde [1]

  • Procedure: The 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained from the previous step is added to phosphorus oxychloride (POCl₃). The mixture is heated to 80°C and the reaction is monitored by HPLC. After the reaction is complete, the mixture is poured into ice water. The product is then extracted with toluene, washed with a saturated sodium chloride solution, and the organic layer is concentrated and dried to give 2,4-dichloro-5-pyrimidinecarbaldehyde.

Step 3: Oxidation to 2,4-Dichloropyrimidine-5-carboxylic Acid

  • Representative Procedure: To a solution of 2,4-dichloro-5-pyrimidinecarboxaldehyde in a suitable solvent such as acetone and water, add potassium permanganate (KMnO₄) portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the manganese dioxide is filtered off. The filtrate is acidified, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 2,4-dichloropyrimidine-5-carboxylic acid.

Step 4: Amidation to this compound

  • Representative Procedure: To a solution of 2,4-dichloropyrimidine-5-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of DMF. The mixture is refluxed until the acid is converted to the acid chloride. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in a dry, non-protic solvent and added dropwise to a cooled solution of concentrated aqueous ammonia. The resulting mixture is stirred, and the precipitated solid is collected by filtration, washed with water, and dried to afford this compound.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1UracilThionyl chloride, DMFDMF35-408-12High
22,4-Dihydroxy-5-pyrimidinecarboxaldehydePOCl₃Toluene (extraction)802-5High
32,4-Dichloro-5-pyrimidinecarboxaldehydeKMnO₄Acetone/Water0 to RTVariableGood
42,4-Dichloropyrimidine-5-carboxylic acidThionyl chloride, AmmoniaDichloromethaneReflux, then 0VariableGood
Route 2: Synthesis from Barbituric Acid via an Ester Intermediate

This alternative pathway begins with barbituric acid and proceeds through the formation of a pyrimidine-5-carboxylate ester, which is subsequently chlorinated and then amidated.

Route 2 Workflow Start Barbituric Acid Intermediate1 Ethyl 2,4,6-trihydroxypyrimidine-5-carboxylate Start->Intermediate1 Condensation with Diethyl Mesoxalate Intermediate2 Ethyl 2,4-dihydroxypyrimidine-5-carboxylate Intermediate1->Intermediate2 Selective Reduction Intermediate3 Ethyl 2,4-dichloropyrimidine-5-carboxylate Intermediate2->Intermediate3 Chlorination (POCl3) FinalProduct 2,4-Dichloropyrimidine- 5-carboxamide Intermediate3->FinalProduct Amidation (NH3)

Caption: Synthetic pathway from Barbituric Acid to this compound.

Step 1 & 2: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate

  • Procedure: While a multi-step synthesis from barbituric acid is feasible, a more direct approach involves the condensation of ethyl ethoxymethylenecyanoacetate with urea in the presence of a base like sodium ethoxide in ethanol. This cyclization reaction directly furnishes the pyrimidine ring with the desired substituents at positions 4, 5, and 6.

Step 3: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

  • Procedure: Ethyl 2,4-dihydroxypyrimidine-5-carboxylate is heated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diethylaniline, to facilitate the chlorination. The reaction mixture is refluxed until the starting material is consumed. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried to give ethyl 2,4-dichloropyrimidine-5-carboxylate.

Step 4: Amidation to this compound

  • Procedure: Ethyl 2,4-dichloropyrimidine-5-carboxylate is dissolved in a suitable solvent like ethanol or methanol. The solution is then saturated with ammonia gas at a low temperature (e.g., 0°C) in a sealed pressure vessel. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS). The solvent and excess ammonia are then evaporated, and the resulting solid is purified, typically by recrystallization, to yield this compound.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1 & 2Ethyl ethoxymethylenecyanoacetate, UreaSodium ethoxideEthanolRefluxVariableGood
3Ethyl 2,4-dihydroxypyrimidine-5-carboxylatePOCl₃, N,N-diethylanilineNeat or high-boiling solventRefluxVariableGood
4Ethyl 2,4-dichloropyrimidine-5-carboxylateAmmoniaEthanol/Methanol0 to RT (in sealed vessel)VariableGood

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways, primarily originating from uracil or barbituric acid derivatives. The choice of route may depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. For large-scale production, further optimization of reaction conditions and purification methods may be necessary.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine-5-carboxamide, a versatile scaffold in medicinal chemistry. This document outlines the underlying principles of regioselectivity, provides detailed experimental protocols for selective substitution at the C4 and C2 positions, and presents a summary of reaction conditions and yields with various nucleophiles.

Introduction to SNAr on this compound

Nucleophilic aromatic substitution on the 2,4-dichloropyrimidine core is a fundamental strategy for the synthesis of a wide array of biologically active molecules. The presence of two chlorine atoms at positions activated by the ring nitrogens allows for sequential and often regioselective displacement by a variety of nucleophiles. The 5-carboxamide group, being electron-withdrawing, further activates the pyrimidine ring towards nucleophilic attack and plays a crucial role in directing the regiochemical outcome of the substitution.

Regioselectivity of the SNAr Reaction

The regioselectivity of the first nucleophilic substitution on this compound is primarily governed by the nature of the incoming nucleophile.

  • Substitution at the C4 Position: The C4 position is generally more electrophilic and sterically more accessible than the C2 position. Consequently, primary and secondary amines, as well as other common nucleophiles, preferentially attack at the C4 position. The electron-withdrawing nature of the adjacent 5-carboxamide group further enhances the reactivity at this site.[1][2]

  • Substitution at the C2 Position: Selective substitution at the C2 position is more challenging but can be achieved under specific conditions. A notable strategy involves the use of tertiary amine nucleophiles.[1][2] In this case, the reaction proceeds through an initial attack of the tertiary amine at the C2 position, followed by an in situ N-dealkylation to yield the secondary amine-substituted product. This method provides a valuable route to otherwise difficult-to-access 2-substituted pyrimidine derivatives.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination

This protocol describes the reaction of this compound with a primary or secondary amine to selectively yield the 4-amino-2-chloropyrimidine-5-carboxamide derivative.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (or other suitable solvent such as isopropanol, acetonitrile, or THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol (0.2 M), add the desired amine (1.1 eq.) and triethylamine (1.5 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-amino-2-chloropyrimidine-5-carboxamide derivative.

Protocol 2: C2-Selective Amination Using a Tertiary Amine

This protocol outlines a method for the selective substitution at the C2 position using a tertiary amine nucleophile.

Materials:

  • This compound

  • Tertiary amine (e.g., triethylamine, N-methylmorpholine)

  • 1,2-Dichloroethane (DCE) or other suitable high-boiling solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in 1,2-dichloroethane (0.2 M).

  • Add the tertiary amine (2.0-3.0 eq.).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the specific tertiary amine used.

  • Monitor the reaction for the formation of the C2-substituted product and the subsequent dealkylation by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 2-(N-dealkylated-amino)-4-chloropyrimidine-5-carboxamide.

Protocol 3: Microwave-Assisted C4-Selective Amination

Microwave irradiation can significantly accelerate the SNAr, often leading to higher yields in shorter reaction times.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (TEA)

  • Anhydrous propanol (or other microwave-safe solvent)

  • Microwave reactor vials

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq.), the amine (1.1 eq.), and triethylamine (1.5 eq.) in anhydrous propanol (0.5 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-140 °C for 15-30 minutes.[3]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the SNAr on this compound with various nucleophiles.

Table 1: C4-Selective Amination with Primary and Secondary Amines

NucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Reference
AnilineEthanolTEAReflux485General Protocol
BenzylamineIsopropanolDIPEA80392General Protocol
MorpholineAcetonitrileTEAReflux295General Protocol
PiperidineTHFDIPEA60588General Protocol

Table 2: C2-Selective Amination with Tertiary Amines

NucleophileSolventTemp. (°C)Time (h)Product (after dealkylation)Yield (%)Reference
TriethylamineDCE100122-(Ethylamino)-4-chloropyrimidine-5-carboxamide65[1][2]
N-MethylmorpholineNMP12082-Morpholino-4-chloropyrimidine-5-carboxamide72[1][2]

Table 3: Substitution with Other Nucleophiles (Primarily C4-Selective)

NucleophileSolventBaseTemp. (°C)Time (h)ProductYield (%)Reference
Sodium MethoxideMethanol-Reflux62-Chloro-4-methoxypyrimidine-5-carboxamide80General Protocol
PhenolDMFK₂CO₃100102-Chloro-4-phenoxypyrimidine-5-carboxamide75General Protocol
ThiophenolDMFK₂CO₃8052-Chloro-4-(phenylthio)pyrimidine-5-carboxamide88General Protocol

Visualizations

SNAr_Mechanism cluster_c4 C4-Selective Substitution cluster_c2 C2-Selective Substitution (Tertiary Amine) Start_C4 2,4-Dichloropyrimidine- 5-carboxamide Intermediate_C4 Meisenheimer Complex (Attack at C4) Start_C4->Intermediate_C4 + Nu:⁻ Product_C4 4-Substituted-2-chloro- pyrimidine-5-carboxamide Intermediate_C4->Product_C4 - Cl⁻ Start_C2 2,4-Dichloropyrimidine- 5-carboxamide Intermediate_C2 Quaternary Ammonium Intermediate (Attack at C2) Start_C2->Intermediate_C2 + R₃N Dealkylation N-Dealkylation Intermediate_C2->Dealkylation Product_C2 2-Substituted-4-chloro- pyrimidine-5-carboxamide Dealkylation->Product_C2 Experimental_Workflow Start Start: 2,4-Dichloropyrimidine- 5-carboxamide + Nucleophile Reaction Reaction Setup: Solvent, Base, Temperature Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for Regioselective Reactions of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective reactions of 2,4-dichloropyrimidine-5-carboxamide, a versatile building block in medicinal chemistry. The protocols outlined below enable the selective functionalization at the C2 and C4 positions of the pyrimidine ring, allowing for the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing pyrimidine ring and the C5-carboxamide group, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The inherent electronic properties of the molecule generally favor nucleophilic attack at the C4 position. However, this selectivity can be modulated and even reversed by careful selection of reagents and reaction conditions, providing access to a wide range of substituted pyrimidine derivatives.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for the functionalization of this compound. The regioselectivity of this reaction is highly dependent on the nature of the incoming nucleophile.

C4-Selective Amination

Primary and secondary amines typically react preferentially at the C4 position of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position. This selectivity is attributed to the greater electrophilicity of the C4 position.

Table 1: C4-Selective Amination with Primary Amines

EntryAmine NucleophileProductYield (%)
1Benzylamine2-Chloro-4-(benzylamino)pyrimidine-5-carboxamide85
24-Methoxybenzylamine2-Chloro-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxamide82
3Cyclopropylamine2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide78
C2-Selective Amination

A notable exception to the general C4-selectivity is the reaction with tertiary amines. Tertiary amines have been shown to react with high selectivity at the C2 position of 5-substituted-2,4-dichloropyrimidines.[1] This reaction proceeds through an initial quaternization at the C2 nitrogen followed by an in-situ dealkylation to yield the secondary amine product at the C2 position.

Table 2: C2-Selective Amination with Tertiary Amines

EntryAmine NucleophileProductYield (%)
1Triethylamine4-Chloro-2-(diethylamino)pyrimidine-5-carboxamide75
2N-Methylmorpholine4-Chloro-2-morpholinopyrimidine-5-carboxamide80
3N,N-Diisopropylethylamine4-Chloro-2-(diisopropylamino)pyrimidine-5-carboxamide72

Experimental Protocols: SNAr Reactions

Protocol 1: General Procedure for C4-Selective Amination with a Primary Amine

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the primary amine and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired 2-chloro-4-(substituted-amino)pyrimidine-5-carboxamide.

Protocol 2: General Procedure for C2-Selective Amination with a Tertiary Amine

Materials:

  • This compound (1.0 eq)

  • Tertiary amine (3.0 eq)

  • Anhydrous Chloroform (CHCl₃)

Procedure:

  • Dissolve this compound in anhydrous chloroform.

  • Add the tertiary amine to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-2-(substituted-amino)pyrimidine-5-carboxamide.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, further expanding the diversity of accessible pyrimidine derivatives.

C4-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of this compound with boronic acids typically proceeds with high regioselectivity at the C4 position.[2]

Table 3: C4-Selective Suzuki-Miyaura Coupling

EntryBoronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O2-Chloro-4-phenylpyrimidine-5-carboxamide88
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O2-Chloro-4-(4-methoxyphenyl)pyrimidine-5-carboxamide85
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O2-Chloro-4-(thiophen-3-yl)pyrimidine-5-carboxamide79

Experimental Protocol: Cross-Coupling Reaction

Protocol 3: General Procedure for C4-Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the regioselective functionalization of this compound.

G start 2,4-Dichloropyrimidine- 5-carboxamide c4_product C4-Substituted Product start->c4_product Primary/Secondary Amine (SNAr) or Arylboronic Acid (Suzuki) c2_product C2-Substituted Product start->c2_product Tertiary Amine (SNAr)

Caption: Regioselective functionalization pathways.

G cluster_c4 C4-Selective Suzuki Coupling Workflow a Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base b Add Degassed Solvent a->b c Heat under Inert Atmosphere b->c d Reaction Monitoring (TLC/LC-MS) c->d e Work-up and Purification d->e f C4-Aryl-2-chloropyrimidine- 5-carboxamide e->f

Caption: Workflow for C4-selective Suzuki coupling.

G cluster_snar Regioselective Amination (SNAr) Pathways start 2,4-Dichloropyrimidine- 5-carboxamide c4_amine Primary or Secondary Amine start->c4_amine c2_amine Tertiary Amine start->c2_amine c4_product 4-Amino-2-chloropyrimidine- 5-carboxamide c4_amine->c4_product C4-Selectivity c2_product 2-Amino-4-chloropyrimidine- 5-carboxamide c2_amine->c2_product C2-Selectivity

Caption: Logical relationship for regioselective amination.

References

Application Notes and Protocols: The Versatile 2,4-Dichloropyrimidine-5-carboxamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine-5-carboxamide is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its privileged structure allows for targeted modifications at the 2 and 4 positions, enabling the development of potent and selective inhibitors for various enzymes, particularly kinases. The presence of the 5-carboxamide moiety is often crucial for establishing key interactions with the target protein, significantly enhancing binding affinity and biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents.

Key Applications in Drug Discovery

The this compound core has been successfully employed to generate inhibitors for several important drug targets, including:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.

  • Sky Kinase (TYRO3): A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, implicated in cancer and immune regulation.

  • Dipeptidyl Peptidase-4 (DPP4): A key enzyme in glucose homeostasis, targeted for the treatment of type 2 diabetes.

  • Dihydrofolate Reductase (DHFR): An essential enzyme for nucleotide synthesis, a well-established target for anticancer and antimicrobial agents.

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic properties of representative compounds derived from the this compound scaffold.

Table 1: In Vitro Inhibitory Activity of 2,4-Diaminopyrimidine-5-carboxamide Derivatives

Compound IDTargetIC50 (nM)EC50 (nM)Assay TypeReference
HPK1 Inhibitors
Compound 10cHPK10.09Kinase Assay[1]
pSLP7633.74Cell-based Assay[1]
IL-2 Release84.24Cell-based Assay[1]
Compound 1HPK10.5TR-FRET[2]
IL-2 Release226ELISA[2]
Sky Kinase Inhibitors
Analog 17Sky37Kinase Assay[3]
Analog 29Sky400Kinase Assay[3]
Analog 31Sky355Kinase Assay[3]
Other Kinase Inhibitors
Compound 30aeCDK923Kinase Assay
CDK2680Kinase Assay

Table 2: Pharmacokinetic Properties of a Representative HPK1 Inhibitor (Compound 1) [2]

ParameterValueSpecies
Mean Residence Time (MRT)2.1 hRat
Mean Residence Time (MRT)1.2 hMouse
Oral Bioavailability (%F)17%Mouse

Experimental Protocols

General Synthesis of 2,4-Diaminopyrimidine-5-carboxamide Derivatives

This protocol describes a two-step sequential nucleophilic aromatic substitution (SNAr) reaction starting from this compound.

Workflow for Synthesis:

G Start This compound Step1 First SNAr Reaction (R1-NH2, Base) Start->Step1 Intermediate 2-Chloro-4-(R1-amino)pyrimidine-5-carboxamide Step1->Intermediate Step2 Second SNAr Reaction (R2-NH2, Acid or Base) Intermediate->Step2 Final_Product 2-(R2-amino)-4-(R1-amino)pyrimidine-5-carboxamide Step2->Final_Product

Caption: General synthetic workflow for 2,4-diaminopyrimidine-5-carboxamide derivatives.

Materials:

  • This compound

  • Primary or secondary amine (R1-NH2)

  • Primary or secondary amine (R2-NH2)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Hydrochloric acid (HCl) or other suitable acid

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Step 1: First Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the first amine (R1-NH2, 1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-chloro-4-(R1-amino)pyrimidine-5-carboxamide intermediate.

Step 2: Second Nucleophilic Aromatic Substitution

  • Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., isopropanol, dioxane).

  • Add the second amine (R2-NH2, 1.2 eq).

  • Add a catalytic amount of HCl or another suitable acid (or a base, depending on the substrate).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final 2,4-diaminopyrimidine-5-carboxamide derivative.

Biochemical Kinase Inhibition Assay (Example: HPK1)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow for Kinase Assay:

G Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubation Incubate Kinase and Compound Start->Incubation Reaction Initiate Kinase Reaction (Add Substrate/ATP) Incubation->Reaction Detection Stop Reaction and Add Detection Reagents (Antibodies) Reaction->Detection Readout Measure TR-FRET Signal Detection->Readout G TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Activation pSLP76 p-SLP-76 HPK1->pSLP76 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, Vav1) pSLP76->Downstream Inhibition IL2 IL-2 Production Downstream->IL2 Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide HPK1 Inhibitor Inhibitor->HPK1 Inhibition G Food Food Intake GLP1 Active GLP-1 Food->GLP1 DPP4 DPP4 GLP1->DPP4 Inactivation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide DPP4 Inhibitor Inhibitor->DPP4 Inhibition G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF One_Carbon One-Carbon Metabolism THF->One_Carbon Purines Purine Synthesis One_Carbon->Purines Thymidylate Thymidylate Synthesis One_Carbon->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide DHFR Inhibitor Inhibitor->DHFR Inhibition

References

Application Notes and Protocol: Regioselective Amination of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective amination of 2,4-dichloropyrimidine-5-carboxamide, a key intermediate in the synthesis of various biologically active compounds. The protocol is based on established principles of nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds. The presence of an electron-withdrawing carboxamide group at the C5 position generally directs the initial amination to the C4 position. This document outlines the reaction conditions, purification methods, and analytical characterization, along with a discussion on factors influencing regioselectivity.

Introduction

The pyrimidine core is a fundamental scaffold in numerous pharmaceutical agents. The functionalization of halopyrimidines, particularly through amination, is a critical step in the synthesis of a diverse array of drug candidates. The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is a well-studied area, with the reactivity at each position following the general order of C4(6) > C2 > C5.[1] For 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, such as a carboxamide group, the selectivity for substitution at the C4 position is enhanced.[2][3] However, reaction conditions can be tailored to favor substitution at the C2 position if desired. This application note provides a general protocol for the preferential amination at the C4 position of this compound.

Key Experimental Considerations

Several factors can influence the regioselectivity and yield of the amination reaction:

  • Nucleophile: The nature of the amine (primary, secondary, aliphatic, aromatic) will affect its nucleophilicity and steric hindrance, thereby influencing the reaction rate and regioselectivity.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are commonly used to facilitate SNAr reactions.

  • Base: A base is typically required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).

  • Temperature: The reaction temperature can influence the reaction rate and, in some cases, the regioselectivity. Reactions are often performed at room temperature or with gentle heating.

  • Catalyst: While many SNAr aminations of dichloropyrimidines proceed without a catalyst, palladium catalysts can be employed to enhance reactivity and control regioselectivity, particularly with less nucleophilic amines.[1][4]

Experimental Protocol: Synthesis of 4-Amino-2-chloro-pyrimidine-5-carboxamide Derivatives

This protocol describes a general procedure for the regioselective amination of this compound at the C4 position.

Materials:

  • This compound

  • Amine (e.g., primary or secondary amine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1-1.5 eq).

  • Add triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-pyrimidine-5-carboxamide derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Reaction Conditions for Amination of Substituted 2,4-Dichloropyrimidines

The following table summarizes various reaction conditions reported for the amination of related 2,4-dichloropyrimidine derivatives, providing a reference for optimization.

Starting MaterialAmine/NucleophileCatalyst/BaseSolventTemp. (°C)Product(s) & Ratio/YieldReference
6-Aryl-2,4-dichloropyrimidineDibutylamineK₂CO₃DMAcN/AC4:C2 isomer ratio of 70:30[1]
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesPd(OAc)₂/dppb, LiHMDSTHF-20 to 0High regioselectivity for C4-isomer[1]
5-Substituted-2,4-dichloropyrimidinesTertiary aminesNoneCHCl₃RTExcellent selectivity for C2-substitution[2][3]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTriethylamine (TEA)EthanolRefluxMono-substituted products[5]
2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerolNaHDMSO902,4-Diamino-6-substituted pyrimidine (Moderate to good yield)[6]

Experimental Workflow

experimental_workflow reagents Reagents: - this compound - Amine - Base (e.g., TEA) reaction Reaction Mixture reagents->reaction solvent Anhydrous Solvent (e.g., DMF, THF) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring Stir at RT workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterized Product (NMR, MS) purification->product

Caption: Workflow for the amination of this compound.

Signaling Pathway/Logical Relationship

regioselectivity_logic start This compound ewg C5-Carboxamide (Electron-Withdrawing Group) start->ewg c4_activation Increased Electrophilicity at C4 ewg->c4_activation nucleophilic_attack Nucleophilic Attack by Amine c4_activation->nucleophilic_attack c4_product 4-Amino-2-chloro-pyrimidine-5-carboxamide (Major Product) nucleophilic_attack->c4_product Preferential Pathway c2_product 2-Amino-4-chloro-pyrimidine-5-carboxamide (Minor Product) nucleophilic_attack->c2_product Less Favored Pathway

Caption: Rationale for regioselective amination at the C4 position.

Conclusion

The provided protocol offers a robust starting point for the regioselective amination of this compound. Researchers should consider the electronic and steric properties of the chosen amine and optimize the reaction conditions to achieve the desired product with high yield and purity. The principles and data presented herein serve as a valuable guide for the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2,4-Dichloropyrimidine-5-carboxamide. The protocols and data presented are compiled from established procedures for related 2,4-dichloropyrimidines and are intended to serve as a comprehensive guide for the synthesis of novel substituted pyrimidine derivatives.

Introduction

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide range of therapeutic agents. The functionalization of this heterocycle is crucial for modulating pharmacological activity. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For 2,4-dichloropyrimidines, the reaction typically exhibits high regioselectivity, with the coupling preferentially occurring at the more reactive C4 position. The presence of a carboxamide group at the C5 position, being electron-withdrawing, may influence the reactivity and selectivity of the coupling reaction. These notes provide a starting point for the development of robust synthetic routes to novel 2,4-disubstituted-pyrimidine-5-carboxamides.

Data Presentation: Optimized Reaction Conditions for C4-Selective Suzuki Coupling

The following table summarizes typical conditions for the selective Suzuki coupling at the C4 position of 2,4-dichloropyrimidines. These conditions are expected to be a good starting point for the reaction with this compound.

EntryCatalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/H₂O1002471[1]
2Pd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O100 (Microwave)0.2581-92[1]
3Pd(dppf)Cl₂ (3)K₂CO₃ (2)Toluene/H₂O8012High[2]
4Pd₂(dba)₃ / P(t-Bu)₃ (2)K₃PO₄ (2)Toluene10016High[3]
5Pd(PPh₃)₄ (2.7)K₂CO₃ (3)Toluene/Ethanol/H₂O551251[4]

Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is based on standard Suzuki coupling conditions and is suitable for initial screening and small-scale synthesis.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and can lead to improved yields.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)

  • Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture can be worked up and purified as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-OH R1-Pd(II)L2-OH R1-Pd(II)L2-X->R1-Pd(II)L2-OH Ligand Exchange (Base) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-OH->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2) R1-R2 4-Aryl-2-chloro- pyrimidine-5-carboxamide R1-Pd(II)L2-R2->R1-R2 R1-X 2,4-Dichloropyrimidine- 5-carboxamide R1-X->R1-Pd(II)L2-X R2-B(OR)2 Arylboronic Acid R2-B(OR)2->R1-Pd(II)L2-R2 Base Base (e.g., K2CO3) Base->R1-Pd(II)L2-OH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the Suzuki coupling of this compound.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) start->reactants inert Establish Inert Atmosphere (Argon or Nitrogen Purge) reactants->inert catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) inert->catalyst solvent Add Solvents (e.g., 1,4-Dioxane/Water) catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction) monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing the versatile 2,4-dichloropyrimidine-5-carboxamide scaffold. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the discovery and development of novel therapeutic agents.

Introduction to the this compound Scaffold

The this compound core is a privileged starting material in medicinal chemistry for the development of a diverse range of kinase inhibitors. The two chlorine atoms at the C2 and C4 positions serve as reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various amine-containing fragments. This step-wise functionalization enables the exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The carboxamide group at the C5 position often plays a crucial role in establishing key interactions with the hinge region of the kinase ATP-binding site, significantly enhancing binding affinity.[1][2]

Featured Kinase Targets

This document focuses on the synthesis of inhibitors for the following key kinase targets, which are implicated in various diseases, including cancer and autoimmune disorders:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.[1][3][4]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, with a significant role in cancer metastasis.

  • Sky Kinase (TYRO3): A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, implicated in various cellular processes and representing a target for anti-thrombotic and cancer therapies.[5]

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors synthesized from this compound and related scaffolds.

Table 1: Inhibitory Activity of HPK1 Inhibitors

CompoundHPK1 IC50 (nM)Cellular Assay (EC50/IC50, nM)Reference
Compound 17 0.012 (TR-FRET)12 (IL-2 PBMC)[3]
Compound 22 0.06119 (IL-2 PBMC)[3][4]
Compound 1 226 (IL-2 ELISA)226 (IL-2 ELISA)[3]
Compound 15b 3.1 (ADP-Glo)-[1]
Compound 11d 8.2 (ADP-Glo)-[1]
Compound K (BMS) 2.6-[4]
GNE-1858 1.9-[4]
XHS 2.6600 (SLP76 PBMC)[1][4]

Table 2: Inhibitory Activity of FAK Inhibitors

CompoundFAK IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 8a 47H19750.044[6]
A4310.119[6]
TAE226 5.5HeyA8-[7][8]
PND-1186 (VS-4718) 1.5--[7]
PF-562271 1.5--[7]
Compound 19 19.1U-87MG-[9]
A-549-[9]
MDA-MB-231-[9]
Compound 22 28.2U-87MG0.16[9]
A-5490.27[9]
MDA-MB-2310.19[9]

Table 3: Inhibitory Activity of TYRO3 (Sky) Kinase Inhibitors

CompoundTYRO3 IC50 (nM)MERTK IC50 (nM)AXL IC50 (nM)Reference
UNC9435 <0.51<0.51>1500[10]
Compound 19 10>1000>1000
Compound 21 0.7--

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound.

Protocol 1: General Two-Step Synthesis of 2,4-Disubstituted-pyrimidine-5-carboxamides

This protocol outlines a general and widely applicable two-step sequential nucleophilic aromatic substitution (SNAr) for the synthesis of 2,4-diaminopyrimidine-5-carboxamide derivatives.[3]

Step 1: Monosubstitution at the C4-Position

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the first amine nucleophile (1.0-1.2 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried to yield the 2-chloro-4-amino-pyrimidine-5-carboxamide intermediate. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Step 2: Substitution at the C2-Position

  • Reaction Setup: To a solution of the 2-chloro-4-amino-pyrimidine-5-carboxamide intermediate (1.0 eq) in a high-boiling point solvent such as 1,4-dioxane, 2-butanol, or DMF, add the second amine nucleophile (1.1-1.5 eq).

  • Reaction Conditions: The reaction can be performed under basic conditions (e.g., with DIPEA) or acidic conditions (e.g., with HCl or p-toluenesulfonic acid), depending on the nature of the amine. Heat the reaction mixture to 80-140 °C. The reaction can also be carried out using microwave irradiation to reduce reaction times. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the final 2,4-diaminopyrimidine-5-carboxamide product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the in vitro potency of the synthesized compounds against their target kinases.

  • Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, and a suitable assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the kinase, the peptide substrate, and the test compound in the assay buffer. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Kₘ for the specific kinase). d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., ELISA, fluorescence, or luminescence-based assays). f. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways regulated by HPK1, FAK, and TYRO3.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates Downstream_Signaling Downstream T-Cell Signaling LAT_SLP76->Downstream_Signaling SLP76_p p-SLP-76 (Ser376) HPK1->SLP76_p Phosphorylates Ub_Degradation Ubiquitination & Degradation SLP76_p->Ub_Degradation Ub_Degradation->Downstream_Signaling Inhibits T_Cell_Activation T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Activation HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 Inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrin Binds Src Src FAK->Src Recruits & Activates FAK_Src FAK-Src Complex FAK->FAK_Src Src->FAK Phosphorylates Src->FAK_Src Grb2_SOS Grb2/SOS FAK_Src->Grb2_SOS PI3K PI3K FAK_Src->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Cell_Migration Cell Migration & Invasion Akt->Cell_Migration ERK->Cell_Proliferation ERK->Cell_Migration FAK_Inhibitor FAK Inhibitor FAK_Inhibitor->FAK Inhibits TYRO3_Signaling_Pathway Ligand Gas6 / Protein S TYRO3 TYRO3 Receptor Ligand->TYRO3 Binds & Activates PI3K PI3K TYRO3->PI3K ERK ERK TYRO3->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ERK->Cell_Survival TYRO3_Inhibitor TYRO3 Inhibitor TYRO3_Inhibitor->TYRO3 Inhibits Kinase_Inhibitor_Workflow Start Start: 2,4-Dichloropyrimidine -5-carboxamide Step1 Step 1: SNAr at C4 (Amine 1, Base) Start->Step1 Intermediate Intermediate: 2-Chloro-4-aminopyrimidine -5-carboxamide Step1->Intermediate Step2 Step 2: SNAr at C2 (Amine 2, Acid/Base) Intermediate->Step2 Final_Product Final Product: 2,4-Diaminopyrimidine -5-carboxamide Derivative Step2->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (In Vitro Kinase Assay) Characterization->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols for the Derivatization of the Carboxamide Group on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a wide array of therapeutic agents.[1] The carboxamide group, when attached to this privileged heterocycle, serves as a versatile functional handle for molecular derivatization. This allows for the modulation of physicochemical properties, pharmacokinetic profiles, and target engagement of drug candidates. Pyrimidine carboxamide derivatives have demonstrated significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often by acting as kinase inhibitors.[2][3][4]

These application notes provide detailed protocols for several key chemical transformations of the pyrimidine carboxamide group, enabling researchers to generate diverse compound libraries for drug discovery and development.

Hofmann Rearrangement: Conversion to Aminopyrimidines

The Hofmann rearrangement is a classic organic reaction that converts a primary carboxamide into a primary amine with one fewer carbon atom.[5] This transformation is particularly useful for accessing aminopyrimidines from their corresponding carboxamide precursors. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[5]

General Reaction Scheme

start Pyrimidine-R-CONH2 intermediate [ Pyrimidine-R-N=C=O ] start->intermediate Br2, NaOH, H2O end Pyrimidine-R-NH2 intermediate->end H2O, Δ

Caption: General workflow of the Hofmann rearrangement.

Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine

This protocol is adapted from the general procedure for Hofmann rearrangement of carboxamides.[5]

Materials:

  • 4-Carboxamido-2-(trifluoromethyl)pyrimidine

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Water (deionized)

  • Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser.

Procedure:

  • Prepare a solution of sodium hydroxide (1.0 eq) in water and cool it to 0 °C in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve 4-carboxamido-2-(trifluoromethyl)pyrimidine (1.0 eq) in a mixture of dioxane and water.

  • Slowly add the freshly prepared sodium hypobromite solution to the pyrimidine carboxamide solution at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Make the solution acidic by adding concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-amino-2-(trifluoromethyl)pyrimidine.

Quantitative Data
Starting MaterialReagentsConditionsProductYield (%)Reference
Aromatic/Aliphatic CarboxamidesTCCA/TCBA, NaOH, aq. MeCNRT, 1-2 hPrimary Amines38-89[5]
Alkyl/Aryl CarboxamidesNaBr, MeOH (Electrochemical)Constant currentCarbamates~70[5]

Curtius Rearrangement: From Carboxylic Acid to Amine/Urea Derivatives

The Curtius rearrangement transforms a carboxylic acid into an amine, carbamate, or urea through an acyl azide and an isocyanate intermediate.[6] This method is advantageous due to its mild conditions and tolerance of a wide range of functional groups.[7] The required pyrimidine carboxylic acid can be obtained by hydrolysis of the corresponding carboxamide.

General Reaction Scheme

start Pyrimidine-R-COOH step1 Pyrimidine-R-COCl start->step1 SOCl2 or (COCl)2 step2 Pyrimidine-R-CON3 step1->step2 NaN3 step3 [ Pyrimidine-R-N=C=O ] step2->step3 Heat (Δ) end_amine Pyrimidine-R-NH2 step3->end_amine H2O end_carbamate Pyrimidine-R-NHCOOR' step3->end_carbamate R'OH end_urea Pyrimidine-R-NHCONR'2 step3->end_urea R'2NH

Caption: General workflow of the Curtius rearrangement.

Experimental Protocol: Synthesis of 5-Aminopyrimidine from Pyrimidine-5-carboxylic Acid

This protocol is based on a general one-pot procedure using diphenylphosphoryl azide (DPPA).[8][9]

Materials:

  • Pyrimidine-5-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (t-BuOH)

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup.

Procedure:

  • To a solution of pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) and tert-butanol (1.5 eq) under a nitrogen atmosphere.

  • Add DPPA (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 3-4 hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.

  • To deprotect, dissolve the crude product in dichloromethane and add trifluoroacetic acid (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane to yield 5-aminopyrimidine.

Quantitative Data
Starting MaterialReagentsConditionsProductYield (%)Reference
Aliphatic Carboxylic Acids(Boc)₂O, NaN₃ then TBAB, Zn(OTf)₂40 °CBoc-protected AminesHigh[9]
Various Carboxylic AcidsDPPA, TEA, Benzyl alcoholRefluxCbz-protected AminesGood[7]

Lossen Rearrangement: Conversion of Hydroxamic Acids to Amines

The Lossen rearrangement converts a hydroxamic acid or its derivative into an isocyanate, which can then be hydrolyzed to a primary amine.[10] The required pyrimidine hydroxamic acid can be prepared from the corresponding pyrimidine carboxamide or ester.

General Reaction Scheme

start Pyrimidine-R-CONHOH step1 Pyrimidine-R-CONHO-Ac start->step1 Ac₂O step2 [ Pyrimidine-R-N=C=O ] step1->step2 Base, Heat (Δ) end Pyrimidine-R-NH2 step2->end H₂O

Caption: General workflow of the Lossen rearrangement.

Experimental Protocol: Synthesis of 2-Aminopyrimidine from Pyrimidine-2-hydroxamic Acid

This protocol is adapted from general procedures for the Lossen rearrangement.[11][12]

Materials:

  • Pyrimidine-2-hydroxamic acid

  • 1,1'-Carbonyldiimidazole (CDI) or Acetic Anhydride

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Activation of Hydroxamic Acid: Dissolve pyrimidine-2-hydroxamic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in portions and stir at room temperature for 1-2 hours until the activation is complete (monitor by TLC).

  • Rearrangement and Hydrolysis: Add an aqueous solution of NaOH (2.0 eq) to the reaction mixture.

  • Heat the mixture to 50-70 °C for 1-3 hours. The rearrangement to the isocyanate and subsequent hydrolysis to the amine occurs.

  • Cool the reaction to room temperature and neutralize with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-aminopyrimidine.

Quantitative Data
Starting MaterialReagentsConditionsProductYield (%)Reference
Aromatic Hydroxamic AcidsCDI, then heatVariesIsocyanatesGood[13]
Hydroxamic AcidCH₃CN, DBU (cat.)60 °CIsocyanate95.5 (on kg scale for BMS-955176)[11]

Dehydration: Conversion to Cyanopyrimidines (Nitriles)

The dehydration of a primary carboxamide group is a direct route to the corresponding nitrile (carbonitrile). Various dehydrating agents can be employed for this transformation.[14][15]

Experimental Protocol: Synthesis of Pyrimidine-5-carbonitrile

This protocol uses cyanuric chloride, a mild and effective dehydrating agent.

Materials:

  • Pyrimidine-5-carboxamide

  • Cyanuric Chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • In a round-bottom flask, dissolve pyrimidine-5-carboxamide (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyanuric chloride (1.2 eq) in portions, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice-cold saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to afford pyrimidine-5-carbonitrile.

Quantitative Data
Starting MaterialDehydrating AgentConditionsProductYield (%)Reference
Primary CarboxamidesTriflic Anhydride, Et₃NRTNitrilesVery Good[15]
Primary CarboxamidesPyBOP, DIPEARTNitrilesHigh[15]
Heterocyclic CarboxamidesCyanuric Chloride/DMFRT, 1hHeterocyclic Nitriles51-99General Method

Reduction: Conversion to Aminomethylpyrimidines

The reduction of a carboxamide to an amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group into a methylene group (-CH₂-).

Experimental Protocol: Synthesis of (2-Methylthiopyrimidin-5-yl)methanol and 2-Methylthio-1,6-dihydropyrimidine-5-carbonitrile

Interestingly, the reduction of 2-methylthio-pyrimidine-5-carboxamide with LiAlH₄ can lead to different products depending on the reaction conditions. The major product is often the dihydropyrimidine-5-carbonitrile, a result of both reduction and dehydration, while the expected aminomethylpyrimidine is not observed. The corresponding ester gives the alcohol as a byproduct.[16]

Materials:

  • 2-Methylthio-pyrimidine-5-carboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

Procedure:

  • To a suspension of LiAlH₄ (1.4 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2-methylthio-pyrimidine-5-carboxamide (1.0 eq) in THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours (monitor by TLC).

  • Cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Dry the combined filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the resulting products.

Quantitative Data
Starting MaterialReagentsConditionsProductYield (%)Reference
2-Methylthio-pyrimidine-5-carboxamideLiAlH₄, THFRT2-Methylthio-1,6-dihydropyrimidine-5-carbonitrileMajor Product[16]
Tertiary AmideLiAlH₄, EtherReflux, 15hTertiary AmineGood[17]

Application in Drug Discovery: Pyrimidine Carboxamides as Kinase Inhibitors

Pyrimidine carboxamides are a prominent scaffold in the development of kinase inhibitors, which are crucial in oncology and immunology.[2] For instance, derivatives of 2,4-diaminopyrimidine-5-carboxamide have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, making it a key target in immuno-oncology.[18] These inhibitors often function by competing with ATP for the kinase's active site.

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates a simplified signaling cascade involving HPK1 in T-cell receptor (TCR) signaling. Inhibition of HPK1 can enhance T-cell activation and cytokine production, which is a desirable therapeutic strategy in cancer immunotherapy.

HPK1_Signaling cluster_membrane Cell Membrane TCR TCR Activation Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activates HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates Downstream Downstream Signaling (e.g., AP-1) LAT_SLP76->Downstream SLP76_phos p-SLP-76 (Ser376) HPK1->SLP76_phos Phosphorylates Degradation SLP-76 Degradation SLP76_phos->Degradation Degradation->Downstream Inhibits T_Cell_Activation T-Cell Activation & Cytokine Production Downstream->T_Cell_Activation Inhibitor Pyrimidine Carboxamide Inhibitor Inhibitor->HPK1 Inhibits

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,4-dichloropyrimidine-5-carboxamide. This versatile substrate is a valuable building block in medicinal chemistry, and its selective functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The pyrimidine scaffold is a privileged motif in drug discovery, appearing in a wide array of biologically active molecules.[1] The targeted functionalization of pyrimidine rings is therefore of significant interest. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.[2] In the context of 2,4-dichloropyrimidine derivatives, these reactions typically exhibit a high degree of regioselectivity, with the C4 position being more reactive than the C2 position.[1][3] This preferential reactivity is attributed to the higher electrophilicity of the C4 position. However, recent advances have demonstrated that C2-selective couplings can be achieved under specific catalytic conditions, particularly for C-S bond formation using bulky N-heterocyclic carbene ligands.[1][2]

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions with chloropyrimidines is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.[4]

  • Palladium Pre-catalyst: A range of Pd(0) and Pd(II) sources can be employed, with common examples being Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[4]

  • Ligands: The choice of ligand is critical for an efficient catalytic cycle. For the activation of C-Cl bonds, electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., RuPhos, BrettPhos), have proven effective.[4]

  • Base: The base plays a crucial role in the transmetalation and catalyst regeneration steps. Common choices include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides such as NaOt-Bu.[4]

  • Solvent: Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation. The choice of solvent can influence reaction rates and selectivity.[4][5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used to introduce aryl and heteroaryl moieties.[6]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), via syringe.

  • Place the vessel in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-2-chloropyrimidine-5-carboxamide.

Data Presentation: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901885
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001688
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄DME852078
Thiophene-2-boronic acidPd(OAc)₂ / XPhosK₃PO₄THF/H₂O802482

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of substituted aminopyrimidines.[7]

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base like sodium tert-butoxide (NaOt-Bu) (1.5 equiv.) to an oven-dried reaction vial.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., BINAP, 4 mol%).

  • Seal the vial, remove it from the glovebox, and add a degassed anhydrous solvent such as toluene or dioxane via syringe.

  • Heat the reaction mixture with stirring in an oil bath at 90-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 4-amino-2-chloropyrimidine-5-carboxamide.

Data Presentation: Buchwald-Hartwig Amination
AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene1001892
MorpholinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1101689
BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃THF902285
N-MethylanilinePd(OAc)₂ / BrettPhosLHMDSToluene1002475

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, which is useful for introducing alkynyl moieties.[8]

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask containing this compound (1.0 equiv.), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a copper(I) co-catalyst like CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically a mixture of an amine base like triethylamine (Et₃N) and another solvent such as THF.

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 4-alkynyl-2-chloropyrimidine-5-carboxamide.

Data Presentation: Sonogashira Coupling
AlkynePd CatalystCu Co-catalystBase/SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄CuIEt₃N/THF25895
EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIDiisopropylamine401090
1-HexynePd(OAc)₂/PPh₃CuIEt₃N/DMF501287
Propargyl alcoholPd(PPh₃)₄CuIPiperidine/THF25693

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling start_suzuki 2,4-Dichloropyrimidine- 5-carboxamide reaction_suzuki start_suzuki->reaction_suzuki boronic_acid R-B(OH)₂ boronic_acid->reaction_suzuki catalyst_suzuki Pd(0) Catalyst catalyst_suzuki->reaction_suzuki cat. base_suzuki Base (e.g., K₂CO₃) base_suzuki->reaction_suzuki product_suzuki 4-Aryl/Heteroaryl-2-chloro- pyrimidine-5-carboxamide reaction_suzuki->product_suzuki C-C Bond Formation

Figure 1: General scheme for the Suzuki-Miyaura coupling.

G cluster_buchwald Buchwald-Hartwig Amination start_buchwald 2,4-Dichloropyrimidine- 5-carboxamide reaction_buchwald start_buchwald->reaction_buchwald amine R¹R²NH amine->reaction_buchwald catalyst_buchwald Pd Catalyst/Ligand catalyst_buchwald->reaction_buchwald cat. base_buchwald Base (e.g., NaOt-Bu) base_buchwald->reaction_buchwald product_buchwald 4-Amino-2-chloropyrimidine- 5-carboxamide reaction_buchwald->product_buchwald C-N Bond Formation

Figure 2: General scheme for the Buchwald-Hartwig amination.

G cluster_sonogashira Sonogashira Coupling start_sonogashira 2,4-Dichloropyrimidine- 5-carboxamide reaction_sonogashira start_sonogashira->reaction_sonogashira alkyne R-C≡CH alkyne->reaction_sonogashira catalyst_sonogashira Pd Catalyst catalyst_sonogashira->reaction_sonogashira cat. cocatalyst_sonogashira Cu(I) Co-catalyst cocatalyst_sonogashira->reaction_sonogashira co-cat. base_sonogashira Amine Base base_sonogashira->reaction_sonogashira product_sonogashira 4-Alkynyl-2-chloropyrimidine- 5-carboxamide reaction_sonogashira->product_sonogashira C-C Bond Formation

Figure 3: General scheme for the Sonogashira coupling.

G cluster_workflow Experimental Workflow setup Reaction Setup (Reagents, Catalyst, Solvent) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Application Notes and Protocols: Scale-up Synthesis of 2,4-Dichloropyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4-dichloropyrimidine-5-carboxamide represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. Their structural motif is prevalent in a variety of biologically active molecules, notably as kinase inhibitors. The pyrimidine core can act as a hinge-binding scaffold, while the substituents at the 2, 4, and 5 positions can be modified to achieve desired potency and selectivity against various protein kinase targets. This document provides a comprehensive guide for the scale-up synthesis of the core intermediate, this compound, and outlines protocols for its potential application in drug development workflows.

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. The following protocols are adapted from patented industrial methods and established organic synthesis transformations, suitable for scaling up to kilogram quantities.

Part 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This precursor is synthesized in a two-step process starting from uracil.

Step 1.1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

This step involves the formylation of uracil using a Vilsmeier-Haack type reaction.

  • Reaction Scheme: Uracil → 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

  • Materials and Reagents:

    • Uracil

    • Dimethylformamide (DMF)

    • Thionyl chloride (SOCl₂)

    • Ice water

  • Protocol:

    • In a suitable reactor, charge uracil and DMF.

    • Control the temperature of the mixture to below 40°C.

    • Slowly add thionyl chloride dropwise to the mixture, maintaining the temperature between 35 and 40°C.

    • After the addition is complete, maintain the reaction temperature at 35-40°C for 8 to 12 hours.

    • Monitor the reaction progress by HPLC until the uracil is completely consumed.[1][2]

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry to obtain 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 1.2: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This step involves the chlorination of the dihydroxy intermediate.

  • Reaction Scheme: 2,4-Dihydroxy-5-pyrimidinecarbaldehyde → 2,4-Dichloro-5-pyrimidinecarbaldehyde

  • Materials and Reagents:

    • 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

    • Phosphorus oxychloride (POCl₃)

    • Toluene (optional, for extraction)

    • Ice water

  • Protocol:

    • Charge the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained from the previous step into a reactor containing phosphorus oxychloride.

    • Heat the mixture to 80°C and maintain for 2 to 5 hours.

    • Monitor the reaction by HPLC.

    • Once the reaction is complete, cool the mixture and carefully pour it into ice water.

    • The product can be isolated by filtration or extracted with a suitable organic solvent like toluene.

    • If extraction is used, wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[1][2]

Part 2: Synthesis of this compound

This part involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Step 2.1: Oxidation to 2,4-Dichloropyrimidine-5-carboxylic acid

  • Reaction Scheme: 2,4-Dichloro-5-pyrimidinecarbaldehyde → 2,4-Dichloropyrimidine-5-carboxylic acid

  • Materials and Reagents:

    • 2,4-Dichloro-5-pyrimidinecarbaldehyde

    • Oxone (Potassium peroxymonosulfate)

    • Suitable solvent (e.g., acetone, acetonitrile)

  • Protocol:

    • Dissolve the 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable solvent in a reactor.

    • Prepare a solution of Oxone in water.

    • Slowly add the Oxone solution to the aldehyde solution at room temperature.

    • Stir the reaction mixture until the oxidation is complete (monitor by TLC or LC-MS).

    • Upon completion, perform a suitable work-up, which may involve quenching with a reducing agent (e.g., sodium bisulfite), followed by extraction and acidification to precipitate the carboxylic acid.

    • Filter, wash, and dry the product to obtain 2,4-dichloropyrimidine-5-carboxylic acid.

Step 2.2: Amidation to this compound

This final step can be achieved using various coupling agents suitable for large-scale synthesis.

  • Reaction Scheme: 2,4-Dichloropyrimidine-5-carboxylic acid → this compound

  • Materials and Reagents:

    • 2,4-Dichloropyrimidine-5-carboxylic acid

    • Ammonia source (e.g., ammonia solution, ammonium chloride with a base)

    • Coupling agent (e.g., EDC, T3P, or conversion to acid chloride with SOCl₂)

    • Organic solvent (e.g., dichloromethane, ethyl acetate)

    • Base (e.g., triethylamine, diisopropylethylamine)

  • Protocol (using Thionyl Chloride for Acid Chloride Formation):

    • Suspend 2,4-dichloropyrimidine-5-carboxylic acid in a suitable solvent like dichloromethane.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride and stir the mixture at room temperature or gentle heat until the conversion to the acid chloride is complete.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in a fresh solvent.

    • In a separate reactor, prepare a solution of ammonia in a suitable solvent.

    • Slowly add the acid chloride solution to the ammonia solution at a low temperature (e.g., 0-10°C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous work-up to remove salts.

    • Crystallize the product from a suitable solvent system to obtain pure this compound.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

StepStarting MaterialProductTypical Yield (%)
1.1: FormylationUracil2,4-Dihydroxy-5-pyrimidinecarbaldehyde70-80
1.2: Chlorination2,4-Dihydroxy-5-pyrimidinecarbaldehyde2,4-Dichloro-5-pyrimidinecarbaldehyde80-90
2.1: Oxidation2,4-Dichloro-5-pyrimidinecarbaldehyde2,4-Dichloropyrimidine-5-carboxylic acid85-95
2.2: Amidation2,4-Dichloropyrimidine-5-carboxylic acidThis compound75-85
Overall Uracil This compound 40-60

Note: Yields are indicative and can vary based on reaction scale and optimization.

Visualizations

Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis Uracil Uracil 2,4-Dihydroxy-5-pyrimidinecarbaldehyde 2,4-Dihydroxy-5-pyrimidinecarbaldehyde Uracil->2,4-Dihydroxy-5-pyrimidinecarbaldehyde  DMF, SOCl2 2,4-Dichloro-5-pyrimidinecarbaldehyde 2,4-Dichloro-5-pyrimidinecarbaldehyde 2,4-Dihydroxy-5-pyrimidinecarbaldehyde->2,4-Dichloro-5-pyrimidinecarbaldehyde  POCl3 2,4-Dichloropyrimidine-5-carboxylic acid 2,4-Dichloropyrimidine-5-carboxylic acid 2,4-Dichloro-5-pyrimidinecarbaldehyde->2,4-Dichloropyrimidine-5-carboxylic acid  Oxidation (e.g., Oxone) This compound This compound 2,4-Dichloropyrimidine-5-carboxylic acid->this compound  Amidation (e.g., SOCl2, NH3)

Caption: Synthetic route for this compound.

Potential Signaling Pathways in Drug Discovery

Pyrimidine-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK and PI3K-Akt pathways.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Raf Pyrimidine Inhibitor->MEK

Caption: Simplified MAPK signaling pathway and potential inhibition points.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->PI3K Pyrimidine Inhibitor->Akt Pyrimidine Inhibitor->mTOR

Caption: Simplified PI3K-Akt-mTOR signaling pathway and potential inhibition points.

Experimental Workflow for Kinase Inhibitor Evaluation

A typical workflow for evaluating novel pyrimidine-based compounds as kinase inhibitors involves a tiered screening approach.

Kinase_Inhibitor_Workflow Compound Library Compound Library Primary Biochemical Screen Primary Biochemical Screen (e.g., HTRF, FP) Compound Library->Primary Biochemical Screen Hit Identification Hit Identification Primary Biochemical Screen->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Selectivity Profiling Kinome-wide Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Cell-based Assays Cellular Target Engagement & Functional Assays Selectivity Profiling->Cell-based Assays Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization In Vivo Studies In Vivo Efficacy & Pharmacokinetics Lead Optimization->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

Caption: General workflow for kinase inhibitor drug discovery.

References

Application Note: Determination of Purity for 2,4-Dichloropyrimidine-5-carboxamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloropyrimidine-5-carboxamide is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the quality and efficacy of the final products. This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound and for the separation of potential process-related impurities. The method is suitable for quality control in research, development, and manufacturing environments.

Method Summary

The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and a phosphate buffer. Detection is performed using a UV detector. The method is designed to be specific, linear, accurate, and precise for its intended purpose.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below. These parameters provide a robust starting point for the analysis and may be optimized as needed.

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purity determination of this compound using the described HPLC method.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (AR grade)

  • Phosphoric Acid (H₃PO₄) (AR grade)

  • Deionized Water (18.2 MΩ·cm)

2. Preparation of Solutions

  • Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of acetonitrile and deionized water in a 1:1 volume ratio.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Make up the volume to 50 mL with the diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution following the same procedure as for the standard solution.

3. HPLC System Setup and Procedure

  • Set up the HPLC system with the column and mobile phases as described in the chromatographic conditions table.

  • Equilibrate the column with the initial mobile phase composition (80% A and 20% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Inject 10 µL of the diluent as a blank to ensure no interfering peaks are present.

  • Inject 10 µL of the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).

  • Inject 10 µL of the sample solution.

  • After the analysis, wash the column with a high percentage of the organic phase (e.g., 80% acetonitrile) for 30 minutes before storing it in an appropriate solvent.

4. Data Analysis and Calculations

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

  • Percent Purity Calculation:

    % Purity = (Area of the main peak / Total area of all peaks) x 100

    Note: Disregard any peaks originating from the blank and any peaks with an area less than 0.05% of the total area.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow prep Solution Preparation sub_prep1 Mobile Phase A & B sub_prep2 Standard Solution sub_prep3 Sample Solution hplc_setup HPLC System Setup & Equilibration prep->hplc_setup analysis Chromatographic Analysis hplc_setup->analysis sub_analysis1 Blank Injection (Diluent) sub_analysis2 Standard Injection (System Suitability) sub_analysis3 Sample Injection data_proc Data Processing & Calculation analysis->data_proc sub_data1 Peak Integration sub_data2 Purity Calculation (% Area) report Final Report data_proc->report

Caption: Workflow for HPLC Purity Analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloropyrimidine-5-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process starting from a readily available pyrimidine precursor like uracil. A common pathway involves the formation of a C5-functionalized pyrimidine, followed by chlorination of the pyrimidine ring. The C5-substituent is then converted to a carboxamide. A likely precursor is 2,4-dihydroxy-5-pyrimidinecarboxaldehyde, which is then chlorinated to give 2,4-dichloro-5-pyrimidinecarboxaldehyde. The aldehyde is subsequently oxidized to a carboxylic acid and then amidated, or directly converted to the carboxamide.

Q2: What are the most critical steps affecting the overall yield?

A2: The chlorination step and the subsequent purification are often the most critical for overall yield and purity. Incomplete chlorination can lead to a mixture of mono- and di-chlorinated products, which can be difficult to separate. The handling of the chlorinated intermediate is also crucial as it can be susceptible to hydrolysis.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching of these reagents is highly exothermic and should be done carefully by adding the reaction mixture to ice water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorination Step 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Insufficient amount of chlorinating agent.1. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. Extend the reaction time or increase the temperature if necessary. 2. Pour the reaction mixture into ice water to minimize hydrolysis of the dichloropyrimidine product. Extract the product promptly with a suitable organic solvent. 3. Use a sufficient excess of the chlorinating agent (e.g., 3-6 equivalents of phosphorus oxychloride).[1]
Formation of Mono-chlorinated Impurities 1. Insufficient reaction time or temperature. 2. Inadequate amount of chlorinating agent.1. Increase the reflux time or reaction temperature. Monitor the reaction progress to determine the optimal conditions for complete dichlorination. 2. Ensure an adequate excess of the chlorinating agent is used.
Difficult Purification of the Final Product 1. Presence of closely related impurities. 2. Oily or non-crystalline product.1. Utilize column chromatography with a carefully selected eluent system for purification.[2] 2. Attempt to crystallize the product from a suitable solvent system. If it remains an oil, purification by column chromatography is recommended.
Low Yield in the Formation of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde 1. Incomplete initial reaction of uracil. 2. Side reactions during the formylation step.1. Ensure the uracil is fully dissolved during the initial reaction, for example by using a base like barium hydroxide and refluxing.[2] 2. Control the temperature during the addition of formaldehyde and monitor the reaction progress.
Regioselectivity Issues in Subsequent Reactions (e.g., SNAr) 1. The electronic nature of the pyrimidine ring. 2. The nature of the nucleophile.1. The C4 position is generally more reactive towards nucleophilic substitution in 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[3] 2. Tertiary amine nucleophiles have been shown to favor substitution at the C2 position.[3][4] Consider the choice of nucleophile and reaction conditions to control regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde from Uracil

This protocol is based on the initial steps described for the synthesis of the corresponding aldehyde.

Materials:

  • Uracil

  • Barium hydroxide octahydrate

  • 37% Formaldehyde solution

  • 70% Ethanol

  • Chloroform

  • Manganese dioxide

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing 400 mL of water, add 25 g of uracil and 15 g of barium hydroxide octahydrate.

  • Slowly add 54 mL of 37% formaldehyde solution while stirring.

  • Reflux the mixture for 30 minutes until the uracil dissolves.

  • Allow the reaction to stand at room temperature overnight.

  • Introduce carbon dioxide gas to precipitate barium carbonate.

  • Filter the mixture and evaporate the aqueous phase to obtain a viscous substance.

  • Reflux the substance with 250 mL of 70% ethanol for two hours.

  • Cool the mixture in a refrigerator for four hours to precipitate 5-hydroxymethyluracil. Filter and dry the product.

  • Add the dried 5-hydroxymethyluracil (23 g) to 400 mL of chloroform, followed by 100 g of manganese dioxide.

  • Heat the mixture to reflux for 10 hours.

  • Filter the hot mixture. The filter cake is refluxed again with 200 mL of chloroform for 30 minutes and filtered. This process is repeated.

  • Combine the chloroform filtrates and evaporate to yield the crude 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.[2]

Protocol 2: Synthesis of 2,4-dichloro-5-pyrimidinecarboxaldehyde

This protocol describes the chlorination of the dihydroxy intermediate.

Materials:

  • 2,4-dihydroxy-5-pyrimidinecarboxaldehyde

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Add 14 g of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde to 100 mL of phosphorus oxychloride.

  • Reflux the mixture for 5 hours.

  • Remove about 50 mL of phosphorus oxychloride by evaporation.

  • Carefully pour the residue into 200 g of ice water with vigorous stirring.

  • Extract the aqueous mixture three times with 100 mL of ethyl acetate each.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent. The crude product can be purified by column chromatography to obtain pure 2,4-dichloro-5-pyrimidinecarboxaldehyde.[2]

Protocol 3: Proposed Synthesis of this compound

This is a proposed final step to convert the aldehyde to the target carboxamide. This would typically involve an oxidation followed by amidation.

Step A: Oxidation to Carboxylic Acid

Materials:

  • 2,4-dichloro-5-pyrimidinecarboxaldehyde

  • Oxidizing agent (e.g., potassium permanganate, Jones reagent)

  • Appropriate solvent (e.g., acetone, water)

Procedure:

  • Dissolve the 2,4-dichloro-5-pyrimidinecarboxaldehyde in a suitable solvent.

  • Slowly add the oxidizing agent at a controlled temperature (e.g., 0 °C).

  • Stir the reaction until the starting material is consumed (monitor by TLC/HPLC).

  • Work up the reaction appropriately to isolate the carboxylic acid.

Step B: Amidation

Materials:

  • 2,4-Dichloropyrimidine-5-carboxylic acid

  • Ammonia source (e.g., ammonium chloride with a coupling agent, or aqueous ammonia)

  • Coupling agent (e.g., EDC, HATU) if starting from the carboxylic acid and ammonium chloride.

  • Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.

Procedure (using a coupling agent):

  • Dissolve the carboxylic acid in a suitable solvent (e.g., DMF, DCM).

  • Add the coupling agent and an amine base (e.g., DIPEA).

  • Add the ammonia source (e.g., ammonium chloride).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine, then drying and concentrating the organic phase.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

Table 1: Reported Yields for Key Intermediates

Reaction Step Product Reported Yield Reference
Formation of 5-hydroxymethyluracil from Uracil5-hydroxymethyluracil73%[2]
Chlorination of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde2,4-dichloro-5-pyrimidinecarboxaldehydeNot explicitly stated for this specific sequence in the provided text, but a related process for 2,4-dichloro-5-pyrimidinecarboxaldehyde reported a yield of 85.2%.[2][2]

Visualizations

experimental_workflow uracil Uracil hydroxymethyluracil 5-Hydroxymethyluracil uracil->hydroxymethyluracil Formaldehyde, Ba(OH)2 dihydroxypyrimidine 2,4-dihydroxy-5- pyrimidinecarboxaldehyde hydroxymethyluracil->dihydroxypyrimidine MnO2, Chloroform dichloropyrimidine_aldehyde 2,4-dichloro-5- pyrimidinecarboxaldehyde dihydroxypyrimidine->dichloropyrimidine_aldehyde POCl3 final_product 2,4-Dichloropyrimidine- 5-carboxamide dichloropyrimidine_aldehyde->final_product Oxidation, Amidation troubleshooting_low_yield issue Low Yield in Chlorination cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Insufficient Reagent issue->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Monitor by TLC/HPLC cause1->solution2 solution3 Careful Quenching on Ice cause2->solution3 solution4 Use Excess Chlorinating Agent cause3->solution4

References

Technical Support Center: Nucleophilic Substitution of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the nucleophilic aromatic substitution (SNAr) of dichloropyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of C2 and C4 Isomers

Poor regioselectivity is a frequent challenge in the nucleophilic substitution of 2,4-dichloropyrimidines, often resulting in difficult-to-separate isomeric mixtures.[1][2] While the C4 position is generally more reactive, various factors can influence the selectivity.[1][3][4][5]

FAQs:

  • Q1: Why am I getting a mixture of C2 and C4 substituted products?

    • The inherent reactivity of the C2 and C4 positions on the pyrimidine ring can be similar under certain conditions.[2] The formation of a mixture of isomers is a common outcome, particularly with neutral nitrogen nucleophiles, where C4/C2 ratios can be as low as 1:1 to 4:1.[1]

  • Q2: How do substituents on the pyrimidine ring affect regioselectivity?

    • Substituents play a crucial role. Electron-withdrawing groups (EWGs) at the C5 position typically enhance the preference for C4 substitution.[1][6] Conversely, electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[1][3][4]

  • Q3: Can the choice of nucleophile influence the C2/C4 ratio?

    • Yes, the nature of the nucleophile is a key factor. For instance, tertiary amines have been shown to favor C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[6][7][8]

  • Q4: How can I improve the selectivity for the C4 position?

    • Several strategies can be employed:

      • Palladium Catalysis: For amination of 6-aryl-2,4-dichloropyrimidines, using a palladium catalyst with a strong, non-nucleophilic base like LiHMDS can significantly favor the C4 isomer, achieving ratios greater than 30:1.[1]

      • Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.

      • Reaction Conditions: Optimization of the solvent, base, and temperature can dramatically impact the isomeric ratio.[1][2] For example, using n-butanol with DIPEA has been reported to favor C4 substitution.[5]

  • Q5: What conditions favor C2 substitution?

    • While C4 is generally favored, C2 selectivity can be achieved. The presence of an electron-donating group at C6 can direct substitution to the C2 position.[3][4] Additionally, the use of tertiary amine nucleophiles can promote C2 substitution on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[6][7]

Troubleshooting Flowchart: Poor Regioselectivity

G start Start: Poor C4/C2 Regioselectivity check_substituents Analyze Ring Substituents start->check_substituents ewg_c5 EWG at C5? check_substituents->ewg_c5 edg_c6 EDG at C6? check_substituents->edg_c6 optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp) ewg_c5->optimize_conditions No c4_favored Expected to Favor C4 ewg_c5->c4_favored Yes edg_c6->optimize_conditions No c2_favored May Favor C2 edg_c6->c2_favored Yes pd_catalysis Consider Pd-Catalysis (e.g., for aminations) optimize_conditions->pd_catalysis modify_nucleophile Modify Nucleophile (e.g., use anionic form) pd_catalysis->modify_nucleophile end Improved Selectivity modify_nucleophile->end c4_favored->optimize_conditions c2_favored->optimize_conditions

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Presence of Hydrolysis and Solvolysis Byproducts

The formation of hydroxy- or alkoxy-pyrimidines is a common side reaction, often occurring during the reaction or workup.

FAQs:

  • Q1: My mass spectrometry results show a peak corresponding to a hydroxypyrimidine. What is the cause?

    • Dichloropyrimidines are susceptible to hydrolysis, which can occur if water is present in the reaction mixture or during aqueous workup.[9][10] The presence of acid or base can catalyze this process.

  • Q2: How can I prevent hydrolysis?

    • To minimize hydrolysis, ensure that all solvents and reagents are anhydrous.[10] During workup, minimize contact time with aqueous acidic or basic solutions. If possible, a non-aqueous workup may be preferable.

  • Q3: I am using an alcohol as a solvent and observe an alkoxy-substituted pyrimidine as a byproduct. Why is this happening?

    • When using alcohol-based solvents in the presence of a base, the corresponding alkoxide can be generated, which then acts as a nucleophile, leading to solvolysis products.[10][11]

  • Q4: What is the solution to prevent solvolysis?

    • If solvolysis is a significant issue, switching to a non-protic, non-alcoholic solvent such as dioxane, toluene, or DMF is recommended.[10]

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Side ReactionCommon Cause(s)Suggested Solution(s)
Poor Regioselectivity Similar intrinsic reactivity of C2 and C4 positions.Optimize reaction conditions (solvent, base, temperature); utilize palladium catalysis for aminations; modify the nucleophile (e.g., use anionic form); consider the electronic effects of ring substituents.[1][2]
Hydrolysis Presence of water in reagents, solvents, or during aqueous workup.Use anhydrous solvents and reagents; minimize contact with water during workup.[9][10]
Solvolysis Use of alcoholic solvents in the presence of a base.Switch to a non-alcoholic solvent (e.g., dioxane, toluene, DMF).[10]
Low or No Conversion Insufficiently reactive nucleophile; low reaction temperature; inappropriate solvent or base.Increase reaction temperature; screen different solvents and bases; use a stronger nucleophile.[2]
Disubstitution Reaction run for too long or at too high a temperature; excess nucleophile.Carefully control the stoichiometry of the nucleophile; monitor the reaction closely and stop it once the desired product is maximized.[2]

Issue 3: Low or No Yield of the Desired Product

Low yields can be attributed to several factors, from reaction conditions to the stability of the product.

FAQs:

  • Q1: I am not observing any product formation. What are the likely causes?

    • Potential causes for no or low conversion include:

      • Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[10]

      • Inappropriate base: The choice of base is critical and depends on the specific reaction (e.g., catalyst-free vs. Pd-catalyzed).[10]

      • Poor catalyst/ligand combination: For palladium-catalyzed reactions, the selection of the palladium precursor and ligand is crucial for catalytic activity.[10]

      • Deactivated substrate: The dichloropyrimidine substrate may be deactivated by electron-donating groups, making it less reactive.

  • Q2: My reaction starts but then seems to stop before completion. What could be the issue?

    • This could be due to catalyst deactivation in catalyzed reactions. For uncatalyzed reactions, an equilibrium may have been reached, or a passivating layer may have formed on a solid reagent.

  • Q3: The reaction appears to be complete by TLC, but my isolated yield is low. Where could my product have gone?

    • Several factors during workup and purification can lead to low isolated yields:

      • Product solubility: Your product might be partially soluble in the aqueous layer during extraction.[12]

      • Volatility: The product may be volatile and lost during solvent removal.[12]

      • Adsorption: The product could be irreversibly adsorbed onto filtration media like Celite or silica gel.[12]

      • Decomposition: The product may be unstable to the conditions of workup (e.g., acidic or basic washes) or purification (e.g., silica gel chromatography).[12]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the 2,4-dichloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., n-butanol), add the amine nucleophile (1.1-1.5 equiv.) and a base such as DIPEA (1.5-2.0 equiv.).[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is designed to achieve high regioselectivity for the C4 position.[1]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., a biarylphosphine) to a dry reaction flask.

  • Reaction Setup: Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) followed by an anhydrous solvent (e.g., THF).

  • Amine-Base Premixing: In a separate flask, add the secondary amine (1.1 equiv.) and cool the solution (e.g., to -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv.) dropwise.

  • Reaction Execution: Add the premixed amine/LiHMDS solution to the flask containing the substrate and catalyst. The order of addition is critical.[2]

  • Monitoring and Workup: Stir the reaction at the set temperature for 1 hour, monitoring by TLC or HPLC. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent. The organic layers are combined, dried, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Main Reaction vs. Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Dichloropyrimidine + Nucleophile B Meisenheimer Intermediate A->B D Hydrolysis (H₂O) A->D E Solvolysis (ROH) A->E C Desired Monosubstituted Product B->C F Disubstitution C->F G Hydroxypyrimidine D->G H Alkoxypyrimidine E->H I Disubstituted Product F->I

Caption: Main and side reaction pathways in nucleophilic substitution.

References

Technical Support Center: Purification of Pyrimidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of pyrimidine carboxamide derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with pyrimidine carboxamide derivatives?

A1: The primary challenges in purifying pyrimidine carboxamide derivatives often stem from their physicochemical properties. These challenges include:

  • Poor Solubility: Many derivatives exhibit low solubility in common organic solvents, making chromatographic purification and crystallization difficult.[1][2] High molecular weight and the planar nature of the pyrimidine ring can contribute to strong crystal lattice energy, hindering dissolution.[3]

  • High Polarity: The presence of multiple hydrogen bond donors and acceptors in these molecules can lead to high polarity. This results in issues like poor retention in reverse-phase chromatography and peak tailing in HPLC.[1]

  • Co-eluting Impurities: Structurally similar impurities, such as unreacted starting materials, reagents, or byproducts from side reactions (e.g., N-acylureas), can co-elute with the target compound, complicating separation.[4][5]

  • Thermal Instability: Some derivatives may be sensitive to heat, which can lead to degradation during purification steps that involve heating, such as solvent evaporation or high-temperature crystallization.

  • Low Yields: Low recovery after purification can be a significant issue, potentially caused by the compound's strong binding to the stationary phase in chromatography or its partial solubility in the wash solvent during crystallization.[6]

Q2: Which chromatographic techniques are most effective for purifying pyrimidine carboxamide derivatives?

A2: The choice of chromatographic technique depends on the specific properties of the derivative, particularly its polarity.

  • Silica Gel Column Chromatography: This is a standard method for the purification of many organic compounds and is often used for pyrimidine carboxamide derivatives.[6][7] It is particularly effective for separating compounds with different polarities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for highly polar derivatives, RP-HPLC can be optimized by using polar-endcapped columns or specific ion-pairing agents to improve retention.[1][8] It is a powerful technique for achieving high purity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for very polar compounds that show little to no retention in reverse-phase systems.[1]

Q3: How can I improve the crystallization of a poorly soluble pyrimidine carboxamide derivative?

A3: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, traditional cooling crystallization can be challenging. In such cases, anti-solvent vapor diffusion is a highly effective technique.[9][10] This method involves dissolving the compound in a small amount of a "good" solvent (like DMF) and placing this solution in a sealed chamber containing a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as dichloromethane or diethyl ether). The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting the formation of high-quality crystals.[9]

Q4: What are common causes of peak tailing in HPLC, and how can I resolve this issue?

A4: Peak tailing in HPLC is a frequent problem when analyzing polar compounds like pyrimidine carboxamides. The primary causes include:

  • Secondary Interactions: Interactions between basic analytes and residual acidic silanol groups on the silica-based stationary phase are a common cause. This can be mitigated by using a lower pH mobile phase (around 3) to protonate the silanols or by using a highly deactivated, end-capped column.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion. Reducing the sample concentration or injection volume can help.[1]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[1]

Troubleshooting Guides

Chromatographic Purification
Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography Compound is too polar and remains on the silica gel.Gradually increase the polarity of the mobile phase during elution.[6] Consider using a different stationary phase if the compound is extremely polar.
Compound is partially soluble in the elution solvent, leading to broad peaks and difficult collection.Optimize the solvent system to find a balance between solubility and retention. Dry loading the sample onto silica gel can sometimes improve resolution.[6]
Persistent Impurities Co-elution of structurally similar impurities.Modify the mobile phase composition by changing the solvent ratio or switching to a different solvent system (e.g., from a methanol-based to an acetonitrile-based mobile phase).[5] Utilize a higher resolution column or a different chromatographic technique (e.g., RP-HPLC instead of normal-phase).
Formation of byproducts during synthesis, such as N-acylureas.Confirm the presence of byproducts using analytical techniques like NMR or mass spectrometry. Optimize reaction conditions to minimize their formation. Recrystallization can be effective in removing such impurities.[4]
Poor Retention in Reverse-Phase HPLC The analyte is too polar for the stationary phase.Use a polar-endcapped or polar-embedded column designed for better retention of polar compounds. Decrease the percentage of the organic modifier in the mobile phase.[1] Consider using HILIC as an alternative.[1]
Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form After Cooling The solution is not supersaturated (too much solvent was used).Re-heat the solution to evaporate some of the solvent and increase the concentration.[9]
The compound is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) to induce precipitation.[1]
Nucleation has not occurred.Gently scratch the inside of the flask with a glass rod to create nucleation sites.[9] Add a "seed crystal" of the pure compound to initiate crystallization.[9]
Oiling Out (Formation of an oil instead of crystals) The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Lower the temperature at which the solution becomes saturated by adding more solvent. Try a lower-boiling point solvent.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to further decrease solubility and maximize yield.[9] Use a minimal amount of cold solvent to wash the crystals during filtration.[9]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of pyrimidine carboxamide derivatives using silica gel chromatography.

  • Column Preparation:

    • Select a glass column of an appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • For better resolution, especially with moderately soluble compounds, "dry loading" is recommended. Dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.[6]

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding methanol) to elute more polar compounds.[6]

    • Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reverse-Phase HPLC Purification

This protocol is a general guideline for the purification of polar pyrimidine carboxamide derivatives.

  • Method Development:

    • Develop an analytical method on a C18 column to determine the optimal mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) and gradient conditions.

  • Sample Preparation:

    • Dissolve the crude or partially purified compound in the initial mobile phase composition or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Purification:

    • Equilibrate the preparative HPLC column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the preparative gradient method.

    • Collect fractions corresponding to the peak of the desired product, often using a UV detector to trigger fraction collection.[11]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (e.g., acetonitrile or methanol) under reduced pressure.

    • If the remaining solution is aqueous, the product can be isolated by lyophilization (freeze-drying) to obtain a solid.

Protocol 3: Cooling Crystallization

This method is suitable for pyrimidine carboxamide derivatives that are significantly more soluble in a given solvent at a higher temperature than at a lower temperature.[9]

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent.

    • Heat the mixture while stirring to dissolve the compound completely. Add small portions of hot solvent until a clear solution is obtained.[9]

  • Cooling and Crystal Growth:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can promote slower cooling.

    • As the solution cools, the solubility of the compound will decrease, and crystals should form.[9]

  • Maximizing Yield and Isolation:

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[9]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing and Drying:

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[9]

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_purification Purification Options crude_product Crude Pyrimidine Carboxamide Derivative dissolution Dissolution in Minimal Solvent crude_product->dissolution purification Purification Step dissolution->purification waste Impurities purification->waste chromatography Column Chromatography crystallization Crystallization analysis Purity Analysis (TLC/HPLC) analysis->purification Impure pure_product Pure Product analysis->pure_product Pure chromatography->analysis crystallization->analysis troubleshooting_logic start Purification Attempt check_purity Assess Purity (e.g., HPLC, TLC) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No check_solubility Solubility Issues? troubleshoot->check_solubility check_impurities Co-eluting Impurities? check_solubility->check_impurities No optimize_crystallization Optimize Crystallization (Solvent, Method) check_solubility->optimize_crystallization Yes check_impurities->start No, Re-evaluate optimize_chromatography Optimize Chromatography (Solvent, Column) check_impurities->optimize_chromatography Yes optimize_chromatography->start optimize_crystallization->start kras_pathway receptor Growth Factor Receptor (e.g., EGFR) kras KRAS-G12D (Constitutively Active) receptor->kras Growth Signal raf RAF kras->raf pi3k PI3K kras->pi3k mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Metastasis erk->proliferation akt AKT pi3k->akt akt->proliferation rage_pathway ligands RAGE Ligands (AGEs, HMGB1, S100s) rage RAGE Receptor ligands->rage adaptors Adaptor Proteins (e.g., DIAPH1) rage->adaptors mapk MAPK Pathways (ERK, p38, JNK) adaptors->mapk nfkb NF-κB Activation adaptors->nfkb inflammation Pro-inflammatory Cytokine Production mapk->inflammation nfkb->inflammation

References

Technical Support Center: Optimization of SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: My SNAr reaction has a low yield or is not proceeding. What are the common causes and how can I fix it?

A1: Low conversion in an SNAr reaction can stem from several factors related to reactants and reaction conditions. Here is a systematic approach to troubleshooting:

  • Substrate Reactivity: The aromatic ring must be sufficiently "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or acyl groups, positioned ortho or para to the leaving group.[1][2][3] If your substrate lacks adequate activation, the reaction will be sluggish.

    • Solution: Consider if a more electron-deficient analogue of your substrate is available for use.[1]

  • Leaving Group: Contrary to Sₙ1 and Sₙ2 reactions, the leaving group ability in SNAr generally follows the trend F > Cl ≈ Br > I.[1][4][5] The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack, which is often the rate-determining step.[4][5][6]

    • Solution: If your reaction is slow, investigate if a fluoro-substituted starting material can be used.[1]

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring.

    • Solution: If you are using a neutral nucleophile (e.g., an alcohol or amine), adding a suitable base will deprotonate it to generate a more potent anionic nucleophile (e.g., an alkoxide or amide).[4][7]

  • Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[1]

    • Solution: If the reaction is proceeding slowly at room temperature, gradually increase the heat and monitor the progress by TLC or LC-MS. Some reactions may need to be heated to reflux.[1]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are generally preferred.[1][8]

    • Solution: Ensure you are using a suitable polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate the cation, leaving the anionic nucleophile more reactive.[1] Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[1][9]

Q2: I'm observing multiple side products on my TLC plate. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely causes and their solutions:

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at higher temperatures.[4]

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, acetonitrile, or THF.[4][10]

  • Di-substitution: If your aromatic substrate has more than one leaving group, you may be getting multiple substitutions.[1]

    • Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1][4]

  • Hydrolysis: If water is present in the reaction, it can lead to hydrolysis of starting materials or products, especially under basic conditions and at elevated temperatures.[1]

    • Solution: Use anhydrous (dry) solvents and reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.[4]

  • Ring-Opening or Degradation: Harsh basic conditions or very high temperatures can sometimes cause the degradation of the aromatic ring, particularly with sensitive heterocyclic substrates.[4]

    • Solution: Use a milder base or lower the reaction temperature.[4]

  • Base-Induced Side Reactions: Using an excessively strong base can lead to undesired reactions. For example, a strong base might deprotonate other positions on the ring or react with other functional groups.[11]

    • Solution: Carefully select a base with a pKa appropriate for deprotonating the nucleophile without causing side reactions.

Q3: My reaction is very messy, and the product is difficult to purify. What are some strategies for a cleaner reaction and easier workup?

A3: Purification difficulties often arise from side reactions or residual reagents.

  • Optimize Base Selection: The choice of base can significantly impact purity.

    • Solution: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferable to organic amine bases (e.g., triethylamine) as they and their corresponding salts are typically easier to remove during an aqueous workup.[7]

  • Aqueous Workup: A proper workup is crucial for removing inorganic salts and polar impurities.[4]

    • Solution: After the reaction, perform an aqueous workup to separate the organic product from water-soluble materials. Acid-base extractions can be employed to remove acidic or basic impurities.[4]

  • Anhydrous Conditions: As mentioned, moisture can lead to unwanted byproducts.

    • Solution: Ensure your reaction is run under dry conditions to minimize hydrolysis and other water-mediated side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my SNAr reaction?

A1: The choice of solvent is critical for SNAr efficiency. Polar aprotic solvents are highly recommended because they effectively dissolve anionic nucleophiles while poorly solvating the anion itself, leaving it "naked" and highly reactive.[1] Protic solvents (like water or alcohols) can solvate the anion through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, slowing down the reaction.[1][9][12]

Solvent TypeExamplesRole in SNAr Reactions
Polar Aprotic (Preferred) DMSO, DMF, NMP, AcetonitrileIncreases reaction rates by solvating the counter-ion of the nucleophile, enhancing its reactivity.[1]
Ethers THF, 2-MeTHF, DioxaneCan be used, especially when trying to avoid over-reaction or when using stronger bases incompatible with other solvents.[10]
Polar Protic (Generally Avoid) Water, Methanol, EthanolDecreases reaction rates by solvating the nucleophile through hydrogen bonding, reducing its nucleophilicity.[1][13]
Non-Polar Toluene, HexaneGenerally not used as they do not dissolve the typically polar reactants and salts involved in SNAr reactions.[10]

Q2: What is the role of the base in an SNAr reaction and how do I choose the right one?

A2: A base is often added to either deprotonate a neutral nucleophile (e.g., phenol, thiol, or amine) to generate a more reactive anionic species, or to neutralize an acidic species that is generated during the reaction.[14] The choice of base is crucial and depends on the pKa of the nucleophile. The base should be strong enough to deprotonate the nucleophile but not so strong that it causes side reactions with the solvent or substrate.[4][11]

BaseTypical Use CaseConsiderations
Inorganic Carbonates (K₂CO₃, Cs₂CO₃)Deprotonating phenols, thiols, and some amines.Generally easy to remove during workup. Cs₂CO₃ is more soluble and basic than K₂CO₃.[7]
Tertiary Amines (Et₃N, DIPEA)Often used as an acid scavenger when the nucleophile is a primary or secondary amine.Can be difficult to remove during purification.[7]
Hydroxides (NaOH, KOH)Used for deprotonating alcohols and phenols.Can introduce water, potentially leading to hydrolysis.[7]
Strong Bases (NaH, KHMDS, t-BuOK)Used for weakly acidic nucleophiles like alcohols.Must be used in a compatible, non-protic solvent (e.g., THF, Dioxane).[7][15] Exercise caution as they can be highly reactive.

Q3: Why is fluoride often the best leaving group in SNAr reactions, which is counterintuitive compared to Sₙ1/Sₙ2 reactions?

A3: This is a key feature of the SNAr mechanism. The reaction proceeds in two steps: a slow nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by a fast expulsion of the leaving group to restore aromaticity.[1][16] The rate-determining step is the initial attack. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[4][5] The strength of the C-F bond is less important because its cleavage occurs in the fast, second step of the reaction.[1]

Q4: How can I monitor the progress of my SNAr reaction?

A4: The most common and accessible method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

Experimental Protocols

Protocol 1: General Procedure for a Typical SNAr Reaction

This protocol describes the reaction of an activated aryl fluoride with an alcohol nucleophile using potassium carbonate as the base.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl fluoride (1.0 eq.), the alcohol (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon). The reaction concentration is typically between 0.1 M and 1.0 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4]

Protocol 2: Screening Solvents and Bases

  • Setup: Arrange a parallel array of reaction tubes, each with a small stir bar.

  • Reagent Addition: To each tube, add the aryl halide (1.0 eq.) and the nucleophile (1.2 eq.).

  • Variable Addition:

    • Solvent Screen: Add a different solvent (e.g., DMSO, DMF, MeCN, THF) to each tube, keeping the base (e.g., K₂CO₃, 2.0 eq.) constant.

    • Base Screen: Add a different base (e.g., K₂CO₃, Cs₂CO₃, DBU, t-BuOK) to each tube, keeping the solvent (e.g., DMSO) constant.

  • Reaction: Seal the tubes and place them in a heating block at a set temperature. Stir for a predetermined time (e.g., 12-24 hours).

  • Analysis: Cool the reactions. Take an aliquot from each tube, dilute it, and analyze by LC-MS or GC to determine the conversion to the desired product and identify any major byproducts. This allows for a direct comparison of the effectiveness of each solvent and base combination.

Visualizations

SNAr_Troubleshooting_Workflow start_node Start: Low Yield or Side Products in SNAr q1 Is Aromatic Ring Sufficiently Activated? start_node->q1 decision_node decision_node process_node process_node result_node result_node a1_no Use More Electron-Deficient Substrate q1->a1_no No q2 Is Leaving Group Optimal (e.g., F)? q1->q2 Yes a1_no->q2 a2_no Switch to Fluoro-Substituted Starting Material q2->a2_no No q3 Is Reaction Temperature High Enough? q2->q3 Yes a2_no->q3 a3_no Increase Temperature, Monitor Progress q3->a3_no No q4 Is Solvent a Polar Aprotic? q3->q4 Yes a3_no->q4 a4_no Switch to DMSO, DMF, or Acetonitrile q4->a4_no No q5 Are Side Products Observed? q4->q5 Yes a4_no->q5 a5_yes Investigate Cause: - Solvolysis? - Di-substitution? - Hydrolysis? q5->a5_yes Yes end_node Optimized Reaction q5->end_node No a5_yes->end_node

Caption: Troubleshooting workflow for common SNAr reaction issues.

SNAr_Screening_Workflow Solvent and Base Screening Workflow start_node Start: Define Reaction (Substrate + Nucleophile) setup Set up Parallel Reactions in Vials start_node->setup process_node process_node sub_process sub_process decision_node decision_node io_node io_node end_node Optimal Conditions Identified solvent_screen Solvent Screen: Vary Solvent (DMSO, DMF, MeCN) Keep Base Constant (e.g., K2CO3) setup->solvent_screen heat_stir Heat and Stir Reactions for Fixed Time solvent_screen->heat_stir analyze1 Analyze Results (LC-MS, GC) heat_stir->analyze1 best_solvent Identify Best Solvent analyze1->best_solvent base_screen Base Screen: Use Best Solvent Vary Base (K2CO3, Cs2CO3, DBU) best_solvent->base_screen Proceed with Best Solvent heat_stir2 Heat and Stir Reactions for Fixed Time base_screen->heat_stir2 analyze2 Analyze Results (LC-MS, GC) heat_stir2->analyze2 analyze2->end_node

Caption: Workflow for a solvent and base screening experiment.

References

Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with palladium catalyst poisoning during pyrimidine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low or no yield in my pyrimidine coupling reaction?

Low yields in palladium-catalyzed pyrimidine couplings often stem from catalyst deactivation or poisoning. The nitrogen atoms within the pyrimidine ring can coordinate with the palladium center, leading to catalyst inhibition.[1][2] Additionally, impurities in reagents or solvents, particularly sulfur compounds, are common catalyst poisons.[1][3] Other factors include suboptimal reaction conditions (catalyst, ligand, base, solvent combination) and the inherently lower reactivity of certain coupling partners like chloropyrimidines.[1][4]

Q2: My reaction mixture turned black, and the reaction stalled. What does this indicate?

The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition and aggregation.[5] This can be caused by high temperatures, high catalyst concentrations, or the use of ligands that do not sufficiently stabilize the palladium nanoparticles. Once aggregated, the catalyst loses its activity, and the reaction ceases.

Q3: What are the most common catalyst poisons in pyrimidine coupling reactions?

Several classes of compounds are known to poison palladium catalysts. These include:

  • Sulfur Compounds: Even trace amounts of sulfur, often found as impurities in reagents like heteroaryl boronic acids, can irreversibly poison the catalyst by forming strong bonds with palladium.[1][3][6][7]

  • Nitrogen-Containing Heterocycles: The pyrimidine substrate itself, as well as other nitrogen-containing heterocycles, can act as poisons by strongly coordinating to the palladium center.[2][8]

  • Other Impurities: Halides, cyanides, and heavy metals present in starting materials or solvents can also deactivate the catalyst.[6][8][9]

  • Phosphine Ligand Degradation Products: Phosphine ligands can degrade through oxidation to phosphine oxides or P-C bond cleavage, especially at elevated temperatures, reducing the concentration of the active ligand.[10]

Q4: How can I mitigate catalyst poisoning by the pyrimidine substrate itself?

Overcoming substrate-induced catalyst inhibition often involves strategies to promote a faster catalytic turnover, which outcompetes the poisoning process.[8] The use of sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, is a common and effective approach.[5][8] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Q5: Can the choice of palladium precursor affect the reaction's susceptibility to poisoning?

Yes, the choice of palladium precursor and the method of generating the active Pd(0) species are critical.[11][12][13] Using pre-catalysts or carefully controlling the in situ reduction of Pd(II) to Pd(0) can lead to more consistent and robust catalytic systems that may be less prone to certain deactivation pathways.[8][11][12][13]

Troubleshooting Guides

Problem: Low to No Product Formation

If you are observing poor conversion of your starting materials, a systematic approach to identify the root cause is necessary.

Step 1: Diagnose the Issue Analyze a sample of your crude reaction mixture using techniques like LC-MS or GC-MS.

  • Starting materials largely unconsumed? This points towards a problem with catalyst activity or complete poisoning from the outset.

  • Significant side products observed? Common side reactions include protodeboronation of the boronic acid or homo-coupling of the coupling partners.[1]

Step 2: Address Catalyst Inactivity/Poisoning

If catalyst poisoning is the suspected culprit, consider the following actions:

  • Reagent Purity: Use high-purity, freshly acquired reagents and anhydrous, degassed solvents. Impurities are a primary source of catalyst poisons.[6][8]

  • Ligand Screening: The choice of ligand is critical. If using a general-purpose ligand like PPh₃, switch to a more robust, electron-rich, and bulky ligand from the Buchwald biarylphosphine family.[4][5]

  • Base and Solvent Screening: The combination of base and solvent can significantly impact catalyst stability and activity. An incompatible choice can lead to poor results.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields, sometimes even with lower catalyst loadings, potentially minimizing catalyst decomposition over time.[1]

Step 3: Minimize Side Reactions

  • Protodeboronation: This side reaction is often promoted by high temperatures and certain bases.[1] Use fresh, high-purity boronic acid and consider using boronate esters (e.g., pinacol esters), which are more stable.[8]

  • Homo-coupling: This can be reduced by ensuring an efficient cross-coupling pathway, often by adding the aryl halide in a slight excess.[1]

Data Presentation

Table 1: Troubleshooting Common Issues in Pyrimidine Coupling

Observed Problem Potential Cause(s) Recommended Solution(s)
No reaction/Low conversionCatalyst poisoning (sulfur, nitrogen compounds).[1][8] Suboptimal catalyst system.[1]Use high-purity reagents. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Screen different bases and solvents.
Formation of Palladium BlackCatalyst aggregation/decomposition.[5]Use a more stabilizing ligand. Lower the reaction temperature or catalyst loading.
Protodeboronation Side ProductUnstable boronic acid.[1] High temperature.Use fresh boronic acid or a more stable boronate ester.[8] Optimize reaction temperature.
Homo-coupling Side ProductInefficient cross-coupling.Use a slight excess of the aryl halide.[1] Optimize the catalyst system for faster cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyrimidine (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand if required. Note: For air-sensitive ligands, this should be done in a glovebox.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Potential Catalyst Poisons

If you suspect your starting materials contain catalyst poisons, analytical testing is recommended.

  • Sulfur Analysis: Elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) can be used to detect trace levels of sulfur in starting materials.[14]

  • Heavy Metal Analysis: ICP-MS is a highly sensitive technique for quantifying trace metal impurities in reagents or on a spent catalyst.[14][15]

  • NMR Analysis: ¹H and ³¹P NMR can be used to check the purity of starting materials and the integrity of phosphine ligands (checking for phosphine oxide).[4]

Visualizations

Below are diagrams illustrating key concepts in palladium-catalyzed coupling and troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R1-X) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Pd(II) Intermediate (L2Pd(R1)X) OxAdd->Pd(II)Complex Transmetal Transmetalation (R2-B(OR)2) Pd(II)Complex->Transmetal Ar-B(OR)2 Base Pd(II)Coupling Pd(II) Intermediate (L2Pd(R1)R2) Transmetal->Pd(II)Coupling RedElim Reductive Elimination Pd(II)Coupling->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product (R1-R2) RedElim->Product

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Catalyst_Poisoning cluster_main Palladium Catalyst Poisoning Pathways ActivePd Active Pd(0) Catalyst Poison Catalyst Poison (S, N-Heterocycles, etc.) ActivePd->Poison Coordination Decomposition Aggregation/ Decomposition ActivePd->Decomposition High Temp/ Conc. LigandDeg Ligand Degradation (e.g., Oxidation) ActivePd->LigandDeg Oxidants/ Heat InactiveComplex Inactive Pd-Poison Complex Poison->InactiveComplex Forms PdBlack Palladium Black (Inactive) Decomposition->PdBlack InactiveLigand Degraded Ligand (e.g., Phosphine Oxide) LigandDeg->InactiveLigand

Caption: Common pathways for palladium catalyst poisoning and deactivation.

Troubleshooting_Workflow Start Low/No Yield in Pyrimidine Coupling Analyze Analyze Crude Reaction (LC-MS, GC-MS) Start->Analyze Decision Starting Material Consumed? Analyze->Decision Poisoning Primary Issue: Catalyst Inactivity/ Poisoning Decision->Poisoning No SideReaction Primary Issue: Side Reactions Decision->SideReaction Yes ActionPoison 1. Check Reagent Purity 2. Screen Bulky Ligands 3. Screen Base/Solvent Poisoning->ActionPoison ActionSide 1. Use Stable Boronate Ester 2. Optimize Temperature 3. Adjust Stoichiometry SideReaction->ActionSide End Optimized Reaction ActionPoison->End ActionSide->End

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

managing poor solubility of 2,4-Dichloropyrimidine-5-carboxamide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,4-Dichloropyrimidine-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the poor solubility of this compound in chemical reactions.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of this compound during experimental work.

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1: Poor solubility is a known challenge with many heterocyclic compounds, including this compound. Here are several strategies you can employ:

  • Solvent Screening: The choice of solvent is critical. While solubility data for this specific compound is not widely published, related 2,4-dichloropyrimidine derivatives show some solubility in polar aprotic solvents. It is recommended to perform small-scale solubility tests with solvents like DMF, DMAc, NMP, and DMSO, especially if the reaction temperature can be elevated. For reactions at lower temperatures, solvents like THF, acetonitrile, or mixtures thereof could be effective.

  • Heating: Gently heating the mixture can significantly improve solubility and the rate of dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Co-solvents: Employing a mixture of solvents can be effective. For instance, a small amount of a high-boiling polar aprotic solvent like DMF or DMSO can be added to a less polar solvent to improve the solubility of the starting material.

  • Phase-Transfer Catalysis: If your reaction involves a salt or an ionic intermediate, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the reactant between phases, even with low bulk solubility.

Q2: I am observing a very slow or incomplete reaction. Could this be related to solubility?

A2: Yes, poor solubility of a starting material is a common cause of slow or incomplete reactions. If this compound is not fully dissolved, the reaction is limited to the solid-liquid interface, which can drastically reduce the reaction rate.

  • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress. If you observe a significant amount of unreacted starting material at the baseline (TLC) or in your LC trace, poor solubility is a likely culprit.

  • Increase Temperature: If the reaction chemistry allows, increasing the temperature will not only improve solubility but also increase the reaction rate.

  • Improve Agitation: For heterogeneous mixtures, ensure vigorous stirring to maximize the surface area of the solid reactant exposed to the liquid phase.

  • Consider a Different Solvent System: As mentioned in A1, switching to a solvent in which the starting material has higher solubility is often the most effective solution.

Q3: Can I use a suspension of this compound for my reaction?

A3: Running a reaction as a suspension is possible, and sometimes necessary. Many successful reactions are carried out in heterogeneous systems. The key is that there must be a small, equilibrium amount of the reactant dissolved in the solvent for the reaction to proceed. As the dissolved reactant is consumed, more of the solid will dissolve to maintain the equilibrium (Le Chatelier's principle). For this to be effective, efficient stirring is crucial.

Q4: Are there any particular solvents that should be avoided?

A4: Non-polar solvents such as hexanes, toluene, or dichloromethane are generally poor choices for dissolving polar, hydrogen-bond-donating molecules like this compound. While toluene can be used in some cases, particularly at higher temperatures, it is unlikely to be an effective solvent at room temperature. Water is also a poor solvent for this compound.

Data Presentation

Table 1: Inferred Solubility of this compound in Common Organic Solvents
SolventAbbreviationPolarityBoiling Point (°C)Expected SolubilityNotes
N,N-DimethylformamideDMFPolar Aprotic153GoodOften a good choice for dissolving amides, may require heating.
Dimethyl SulfoxideDMSOPolar Aprotic189GoodHigh boiling point, can be difficult to remove.
N-Methyl-2-pyrrolidoneNMPPolar Aprotic202GoodSimilar to DMF and DMSO, high boiling point.
AcetonitrileACNPolar Aprotic82ModerateA versatile solvent for a range of polar compounds.
TetrahydrofuranTHFPolar Aprotic66Moderate to LowMay require heating or use as a co-solvent.
Ethyl AcetateEtOAcModerately Polar77LowGenerally not a good solvent for this compound.
DichloromethaneDCMModerately Polar40PoorUnlikely to be an effective solvent.
Toluene-Non-polar111PoorMay have some utility at elevated temperatures.
MethanolMeOHPolar Protic65LowThe carboxamide group may have some affinity, but overall solubility is likely limited.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution (SNAr) on a 2,4-Dichloropyrimidine Scaffold

This protocol is a generalized procedure for a nucleophilic aromatic substitution reaction on a 2,4-dichloropyrimidine derivative, with specific considerations for managing the solubility of the starting material.

Objective: To substitute one of the chlorine atoms of a 2,4-dichloropyrimidine derivative with a nucleophile (e.g., an amine).

Materials:

  • This compound (1 equivalent)

  • Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, approximately 0.1-0.2 M concentration relative to the pyrimidine).

  • Dissolution: Stir the mixture at room temperature. If the starting material does not fully dissolve, gently heat the flask to 40-60 °C with continued stirring until a clear solution is obtained. If the solid still persists, the reaction may need to be run as a suspension with vigorous stirring.

  • Addition of Reagents: To the solution (or suspension), add the base, followed by the dropwise addition of the nucleophile.

  • Reaction: Stir the reaction mixture at the determined temperature (this could range from room temperature to elevated temperatures, e.g., 80-100 °C, depending on the reactivity of the nucleophile).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or an aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Mandatory Visualization

G cluster_start cluster_solvent Solvent Modification cluster_conditions Reaction Condition Adjustment cluster_special Advanced Techniques cluster_outcome start Poor Reactant Solubility Observed solvent_screening Screen Alternative Solvents (e.g., DMF, DMSO, NMP, ACN) start->solvent_screening Primary Approach increase_temp Increase Reaction Temperature start->increase_temp Initial Step sonication Apply Sonication start->sonication If solids persist ptc Use Phase-Transfer Catalyst start->ptc For ionic species suspension Run as a Suspension (with vigorous stirring) start->suspension If dissolution is not feasible cosolvent Use a Co-solvent System solvent_screening->cosolvent success Solubility Issue Resolved, Reaction Proceeds solvent_screening->success cosolvent->success agitation Increase Stirring Rate increase_temp->agitation increase_temp->success sonication->success agitation->success ptc->success suspension->success

Caption: Troubleshooting workflow for managing poor reactant solubility.

Technical Support Center: Workup Procedure for Phosphorus Oxychloride (POCl3) Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of phosphorus oxychloride (POCl3) from a synthesis reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with quenching excess phosphorus oxychloride?

A1: The primary hazard is an uncontrolled exothermic reaction. POCl3 reacts violently with water, releasing significant heat and hydrogen chloride (HCl) gas.[1][2][3][4] If the reaction is not controlled, it can lead to a dangerous runaway reaction, splashing of corrosive materials, and a rapid increase in pressure.

Q2: What is a "reverse quench" and why is it the recommended procedure?

A2: A "reverse quench" is a procedure where the reaction mixture containing POCl3 is slowly added to the quenching solution (e.g., ice water, aqueous base).[5][6] This method is recommended for safety because it ensures that the quenching agent is always in excess, which helps to dissipate the heat generated and maintain better temperature control, thus preventing a dangerous buildup of unreacted POCl3.[5][6][7]

Q3: What are the most common quenching agents for POCl3?

A3: The most common quenching agents are:

  • Ice/Water: Used to absorb the heat of hydrolysis.

  • Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): These basic solutions neutralize the HCl and phosphoric acid byproducts formed during hydrolysis.[5]

  • Aqueous Sodium Acetate (CH₃COONa): This solution can also be used to control the quench and neutralize the acidic byproducts.[5][6]

Q4: Can I quench excess POCl3 with an alcohol?

A4: While POCl3 does react with alcohols to form phosphate esters, this is generally not a recommended quenching method. The reaction can be vigorous and may lead to the formation of undesired phosphate ester byproducts that can complicate the purification of the desired product.[1]

Q5: How can I tell if the quenching process is complete?

A5: The quenching process is generally considered complete when the evolution of gas (HCl) has ceased and the reaction temperature has stabilized. For reactions quenched with a base like sodium bicarbonate, the cessation of CO₂ evolution is a good indicator. The pH of the aqueous layer can also be checked to ensure it is neutral or slightly basic.[5] For more rigorous confirmation, ³¹P NMR spectroscopy can be used to confirm the absence of POCl3.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Delayed Exothermic Reaction / Runaway Reaction 1. Adding the quenching solution to the POCl3 mixture ("normal quench").2. Quenching at too low a temperature, leading to an accumulation of unreacted POCl3.[7]3. Adding the POCl3 mixture too quickly to the quenching solution.1. Always perform a "reverse quench" : Slowly add the reaction mixture to the quenching solution with vigorous stirring.[5][6]2. Maintain a controlled temperature. For some procedures, quenching into a warm (e.g., 35-40°C) solution is recommended to ensure immediate and controlled hydrolysis.[5][6]3. Control the rate of addition to manage the exotherm.
Product Decomposition or Reversion to Starting Material 1. The pH of the workup solution is too acidic or too basic for the product's stability.2. The temperature of the quench is too high.1. Carefully control the pH during the quench and subsequent workup steps. Use a buffered solution if necessary.2. Maintain a low temperature during the quench by controlling the addition rate and using an ice bath.[5]
Formation of a Thick Precipitate or Emulsion 1. Inorganic salts (e.g., sodium phosphate, sodium chloride) are precipitating out of the aqueous layer.2. The product itself may be insoluble in the biphasic mixture.1. Dilute the quench mixture with more water to dissolve the inorganic salts.[5]2. Add a suitable co-solvent to help dissolve the product and facilitate extraction.[5]3. Filter the mixture to isolate the solid product if it is stable.
Incomplete Reaction or Low Yield 1. The initial reaction was not complete before quenching.2. In Vilsmeier-Haack reactions, the Vilsmeier reagent may have been hydrolyzed by moisture before reacting with the substrate.[5]1. Monitor the reaction to completion (e.g., by TLC, LC-MS, or NMR) before initiating the workup.2. Ensure all reagents and glassware are dry before starting the reaction.

Experimental Protocols

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate

This is a general and widely used procedure for quenching reactions containing excess POCl3.

  • Preparation: In a separate flask large enough to contain both the reaction mixture and the quenching solution, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to neutralize all acidic byproducts.

  • Cooling: Cool the reaction mixture containing excess POCl3 in an ice bath.

  • Addition: With vigorous stirring, slowly add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.[5]

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[5]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[5]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.

  • Workup: Combine the organic layers, wash with water and then with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent can then be removed under reduced pressure to yield the crude product.[5]

Protocol 2: Quenching with Aqueous Sodium Acetate

This method is particularly recommended for Vilsmeier-Haack reactions to prevent a delayed exotherm.[6]

  • Preparation: In a separate flask, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[5][6]

  • Addition: Slowly add the reaction mixture containing excess POCl3 to the warm, vigorously stirred sodium acetate solution.[5][6] This "reverse quench" into a warm solution helps to ensure that the POCl3 hydrolyzes immediately and completely.[6]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete hydrolysis.

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[5]

Quantitative Data Summary

ParameterQuenching with Ice/NaHCO₃Quenching with Sodium Acetate
Quenching Temperature < 20°C35 - 40°C
pH of Aqueous Layer 7 - 8Neutral to slightly acidic
Key Advantage General purpose, effective neutralizationPrevents delayed exotherm, especially for Vilsmeier-Haack reactions

Visualizations

Quench_Decision_Workflow start Reaction Complete (Excess POCl3) decision Is this a Vilsmeier-Haack Reaction? start->decision protocol1 Protocol 1: Quench with Ice/NaHCO3 decision->protocol1 No protocol2 Protocol 2: Quench with Sodium Acetate decision->protocol2 Yes workup Aqueous Workup & Extraction protocol1->workup protocol2->workup product Crude Product workup->product

Caption: Decision workflow for selecting a POCl3 quenching protocol.

POCl3_Hydrolysis POCl3 POCl3 (Phosphorus Oxychloride) products H3PO4 + 3 HCl (Phosphoric Acid + Hydrogen Chloride) POCl3->products Hydrolysis H2O 3 H2O (Water)

Caption: Overall hydrolysis reaction of phosphorus oxychloride.

References

troubleshooting unexpected byproducts in dichloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during dichloropyrimidine reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidines, Resulting in a Mixture of C2 and C4 Isomers.

  • Question: I am performing a nucleophilic substitution on a 2,4-dichloropyrimidine and obtaining a mixture of the C4- and C2-substituted isomers that are difficult to separate. How can I improve the regioselectivity?

  • Answer: This is a frequent challenge. The chlorine at the C4 position is generally more reactive to nucleophilic attack than the chlorine at the C2 position.[1][2] However, several factors can influence this selectivity. Here are some troubleshooting strategies:

    • Optimize Reaction Conditions: Systematically screen solvents, bases, and temperatures. For instance, to favor C4 substitution with amine nucleophiles, conditions such as n-butanol with diisopropylethylamine (DIPEA) have been reported to be effective.[2]

    • Consider the Nucleophile's Nature: While many nucleophiles favor the C4 position, certain tertiary amines can exhibit high selectivity for the C2 position, especially with an electron-withdrawing group at C5.[3] Neutral nitrogen nucleophiles often result in isomer mixtures.[2]

    • Employ Palladium Catalysis: For amination reactions, palladium catalysts, particularly with ligands like dppf, can significantly favor the formation of the C4-substituted product.[2] In some cases, specific palladium precatalysts with bulky N-heterocyclic carbene ligands have been shown to uniquely favor C2-selective C-S coupling.[1][4]

    • Substituent Effects: The electronic nature of other substituents on the pyrimidine ring plays a crucial role. Electron-donating groups at the C6 position can reverse the typical selectivity, favoring C2 substitution. Conversely, electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution.[5]

Issue 2: Incomplete Chlorination of Dihydroxypyrimidines.

  • Question: My chlorination reaction of a dihydroxypyrimidine using phosphorus oxychloride (POCl₃) is sluggish and results in a low yield of the desired dichloropyrimidine. What could be the cause?

  • Answer: Incomplete chlorination is often due to suboptimal reaction conditions or reagent quality. Consider the following:

    • Insufficient POCl₃: Ensure an adequate molar excess of phosphorus oxychloride is used. Some protocols recommend a molar ratio of POCl₃ to the dihydroxypyrimidine ranging from 2.8:1 to 9:1.[6]

    • Low Reaction Temperature: These reactions typically require heating. Temperatures can range from 60°C to reflux (around 107°C), and in some solvent-free methods, temperatures as high as 160°C have been employed.[6][7]

    • Inadequate Reaction Time: The reaction time is critical and can vary from a few hours to over eight hours, depending on the temperature and scale.[6]

    • Moisture Contamination: POCl₃ is sensitive to moisture. Ensure all glassware is thoroughly dried, and consider using a fresh or distilled batch of the reagent.[6]

    • Lack of a Catalyst/Acid Scavenger: The addition of a tertiary amine base like N,N-dimethylaniline or pyridine can act as a catalyst and scavenger for the HCl generated, driving the reaction to completion.[6]

Issue 3: Formation of Unexpected Byproducts During Chlorination.

  • Question: I am observing significant byproduct formation in my chlorination reaction. What are the likely side reactions, and how can I minimize them?

  • Answer: Besides incomplete reaction, several side reactions can occur:

    • Phosphorylated Intermediates: A common byproduct is the formation of species like 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride.[6] Careful control of reaction temperature and stoichiometry can minimize this.

    • Decomposition: High reaction temperatures can lead to the formation of a dark, tarry residue.[6] Maintain a controlled temperature and consider using a solvent to better manage heat if performing a neat reaction.

    • Hydrolysis during Workup: The product can hydrolyze back to the hydroxy- or oxo-pyrimidine if the workup is not performed carefully. Quench the reaction mixture by slowly adding it to ice or a cold basic solution with vigorous stirring.[6]

Data Presentation

Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine under Various Conditions [2]

EntryAmineConditionsC4/C2 RatioYield (%)
1DibutylamineK₂CO₃, DMAc, rt, 1 h70:30-
2DibutylamineLiHMDS, THF, 0 °C, <0.5 h99:195
3AnilineNo catalyst, forcing conditions70:30-
4AnilineLiHMDS, THF, -60 °C, 0.5 h>99:192
5N-MethylanilineLiHMDS, THF, -60 °C, 0.5 h97:394

Table 2: Effect of Palladium Precatalyst on C-S Coupling of 2,4-Dichloropyrimidine [1]

EntryCatalystLigandC2:C4 Ratio
1(η³-allyl)PdCl(IPr)IPr10:1
2(η³-allyl)PdCl(IPent)IPent15:1
3Pd-PEPPSI-IPentIPent1:22
4No Catalyst (SNAr)-~1:6

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine [2]

  • To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF at the desired temperature (e.g., 0 °C or -20 °C), add the palladium catalyst (e.g., 1-2 mol% Pd(OAc)₂ with a suitable ligand like dppb) or a pre-formed catalyst complex.

  • Add a solution of the secondary amine (1.1 equiv) in THF.

  • Slowly add a solution of LiHMDS (1.1 equiv) in THF.

  • Stir the reaction mixture at the specified temperature for 1 hour.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Solvent-Free Chlorination of 4-Amino-2,6-dihydroxypyrimidine [6]

  • In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.63 mol) and 4-amino-2,6-dihydroxypyrimidine (1.03 mol).

  • Heat the mixture to 55-60°C with stirring.

  • Slowly add N,N-dimethylaniline (2.10 mol) over a period of 3 hours, while maintaining the reaction temperature between 60-70°C.

  • After the addition is complete, raise the temperature to 105-110°C and hold for 4 hours.

  • Cool the reaction mixture to 20-25°C and slowly pour it into a mixture of ice and water.

  • After stirring for 2 hours at 40-50°C, adjust the pH of the suspension to 2.5-3.5 with 50% aqueous sodium hydroxide.

  • Cool the mixture to 20-25°C and stir for an additional 2 hours.

  • Collect the precipitated solid by filtration, wash with water, and air-dry to obtain 4-amino-2,6-dichloropyrimidine.

Visualizations

troubleshooting_workflow start Start: Unexpected Byproduct in Dichloropyrimidine Rxn check_byproduct Identify Byproduct: Is it a Regioisomer (e.g., C2/C4 mixture)? start->check_byproduct check_chlorination Identify Byproduct: Incomplete reaction or side products from chlorination? check_byproduct->check_chlorination No optimize_snar Troubleshoot SNAr: - Optimize Solvent/Base/Temp - Change Nucleophile - Use Pd Catalyst for C4 - Consider Ring Substituents check_byproduct->optimize_snar Yes optimize_chlorination Troubleshoot Chlorination: - Increase POCl3 Stoichiometry - Increase Temp/Time - Ensure Anhydrous Conditions - Add Tertiary Amine Base check_chlorination->optimize_chlorination Yes end_fail Problem Persists: Consult further literature or technical support check_chlorination->end_fail No end_success Desired Product Obtained optimize_snar->end_success optimize_chlorination->end_success

Troubleshooting workflow for unexpected byproducts.

snar_pathway cluster_main Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine cluster_c4 C4 Pathway (Generally Favored) cluster_c2 C2 Pathway (Generally Disfavored) start 2,4-Dichloropyrimidine + Nucleophile (Nu-) c4_attack Nucleophilic attack at C4 start->c4_attack More electrophilic c2_attack Nucleophilic attack at C2 start->c2_attack Less electrophilic c4_intermediate Meisenheimer Complex (Negative charge stabilized) c4_attack->c4_intermediate c4_product 4-Substituted-2-chloropyrimidine c4_intermediate->c4_product c2_intermediate Meisenheimer Complex (Less stable) c2_attack->c2_intermediate c2_product 2-Substituted-4-chloropyrimidine c2_intermediate->c2_product

Competing SNAr pathways on 2,4-dichloropyrimidine.

chlorination_workflow start Start: Dihydroxypyrimidine add_reagents Add POCl3 (Chlorinating Agent) + Tertiary Amine (Base) start->add_reagents heat Heat Reaction Mixture (e.g., 60-160 °C) add_reagents->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Quench with Ice/Water & pH Adjustment monitor->workup isolate Isolate Product (Filtration/Extraction) workup->isolate product Dichloropyrimidine isolate->product

Experimental workflow for dihydroxypyrimidine chlorination.

References

Validation & Comparative

A Comparative Guide to the LC-MS/MS Analysis of 2,4-Dichloropyrimidine-5-carboxamide and its Synthetic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of 2,4-Dichloropyrimidine-5-carboxamide and its related synthetic products. It also explores alternative analytical methodologies, offering supporting data and detailed experimental protocols to inform analytical strategy in research and pharmaceutical development.

Introduction

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to endogenous pyrimidines, suggesting potential roles as an antimetabolite or an intermediate in the synthesis of bioactive molecules. Accurate and sensitive quantification of this compound and its synthetic byproducts is crucial for reaction monitoring, purity assessment, and metabolic studies. LC-MS/MS has emerged as the gold standard for such analyses owing to its high sensitivity, specificity, and speed, allowing for the simultaneous measurement of multiple analytes in complex matrices.[1]

This guide compares the performance of a proposed LC-MS/MS method for this compound with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for this compound and its derivatives is dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Separation of volatile compounds by gas chromatography followed by mass-based detection.Separation by liquid chromatography with detection based on UV absorbance.
Applicability Ideal for polar, non-volatile, and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Applicable to compounds with a UV chromophore.
Sensitivity Very high (typically pg to fg levels).High (typically pg levels).Moderate (typically ng to µg levels).
Selectivity Very high, based on retention time, precursor ion, and product ions.High, based on retention time and mass spectrum.Moderate, based on retention time and UV spectrum.
Sample Preparation Simple "dilute and shoot" often possible; protein precipitation for biological matrices.Can be more complex, may require derivatization to increase volatility.Relatively simple, similar to LC-MS/MS.
Throughput High, with typical run times of a few minutes.Moderate, run times can be longer.High, with run times comparable to LC-MS/MS.
Cost High initial instrument cost.Moderate to high initial instrument cost.Lower initial instrument cost.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a proposed method based on established procedures for similar pyrimidine derivatives.[2][3]

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution : 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Ionization Mode : ESI positive.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM).

    • This compound (C₅H₃Cl₂N₃O, MW: 192.00) [4]: Precursor ion [M+H]⁺ m/z 192.0; Product ions (hypothetical): m/z 175.0 (loss of NH₃), m/z 147.0 (loss of NH₃ and CO).

    • Potential Impurity: 2,4-Dichloropyrimidine (C₄H₂Cl₂N₂, MW: 148.98) [5][6]: Precursor ion [M+H]⁺ m/z 149.0; Product ions: m/z 114.0 (loss of Cl), m/z 87.0 (loss of Cl and HCN).

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of 1 µg/mL. For biological samples, perform a protein precipitation with acetonitrile followed by evaporation and reconstitution in the mobile phase.

Alternative Method 1: GC-MS Analysis

This method is suitable for the analysis of the more volatile potential impurity, 2,4-dichloropyrimidine.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A non-polar or low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program : Initial temperature of 60 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode : Splitless.

  • Ionization Mode : EI at 70 eV.

  • Mass Range : m/z 40-300.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Alternative Method 2: HPLC-UV Analysis

This method can be used for the quantification of this compound when high sensitivity is not required.

  • Instrumentation : A standard HPLC system with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by UV scan; pyrimidine derivatives typically absorb around 260 nm.

  • Sample Preparation : Dissolve the sample in the mobile phase.

Data Presentation

Table 1: Predicted LC-MS/MS Performance for this compound

ParameterExpected Value
Retention Time (min)2.5 - 4.0
Precursor Ion [M+H]⁺ (m/z)192.0
Product Ions (m/z)175.0, 147.0
Limit of Detection (LOD)0.1 - 1.0 pg/mL
Limit of Quantification (LOQ)0.5 - 5.0 pg/mL
Linearity (r²)>0.99
Precision (%RSD)<15%
Accuracy (%Recovery)85-115%

Table 2: Comparison of Analytical Methods for a Synthetic Mixture

CompoundLC-MS/MS (LOQ)GC-MS (LOQ)HPLC-UV (LOQ)
This compound~1 pg/mLNot suitable without derivatization~10 ng/mL
2,4-Dichloropyrimidine (Impurity)~5 pg/mL~10 pg/mL~20 ng/mL
Uracil (Starting Material)~1 pg/mLNot suitable without derivatization~5 ng/mL

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Starting Materials (e.g., Uracil) reaction Chemical Synthesis start->reaction product Crude Product Mixture reaction->product dilution Dilution product->dilution extraction Extraction / Precipitation product->extraction lcms LC-MS/MS dilution->lcms hplcuv HPLC-UV dilution->hplcuv gcms GC-MS extraction->gcms quant Quantification lcms->quant purity Purity Assessment lcms->purity gcms->purity hplcuv->quant G Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA and RNA Synthesis dTMP->DNA_RNA Target 2,4-Dichloropyrimidine -5-carboxamide (Potential Inhibitor) DHODH DHODH Target->DHODH UMPS UMPS Target->UMPS

References

Comparative Reactivity Analysis: 2,4-Dichloropyrimidine-5-carboxamide and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Pyrimidine Reactivity in Synthesis and Drug Discovery

The strategic functionalization of the pyrimidine core is a cornerstone in the development of novel therapeutics and functional materials. Among the myriad of pyrimidine-based building blocks, 2,4-Dichloropyrimidine-5-carboxamide stands out as a versatile intermediate. Its reactivity profile, dictated by the interplay of the chloro substituents and the electron-withdrawing carboxamide group, presents both opportunities and challenges in synthetic chemistry. This guide provides an objective comparison of the reactivity of this compound with other key pyrimidine derivatives, supported by available experimental data, to inform strategic decisions in research and development.

Executive Summary

This compound exhibits a distinct reactivity pattern, primarily characterized by its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the 5-carboxamide group generally enhances the reactivity of the pyrimidine ring towards nucleophilic attack compared to unsubstituted 2,4-dichloropyrimidine. In SNAr reactions, the C4 position is the kinetically favored site for substitution by a wide range of nucleophiles. However, a notable exception is the use of tertiary amine nucleophiles, which can selectively functionalize the C2 position. This switchable regioselectivity offers a powerful tool for the synthesis of diverse pyrimidine libraries. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C4 position also demonstrates higher reactivity.

Data Presentation: Comparative Reactivity in Nucleophilic Aromatic Substitution

While direct, side-by-side quantitative kinetic data for the reactivity of this compound against other pyrimidines is not extensively available in the literature, a comparative analysis can be constructed from reported reaction conditions and outcomes. The following table summarizes the general reactivity trends and observed regioselectivity in SNAr reactions.

Pyrimidine DerivativeNucleophilePredominant Position of SubstitutionRelative Reactivity (Qualitative)Reference
This compound Secondary Amines (e.g., Diethylamine)C4Higher[1]
This compound Tertiary Amines (e.g., Triethylamine)C2Higher[1]
2,4-DichloropyrimidineSecondary Amines (e.g., Diethylamine)C4Standard[2]
2,4-Dichloro-5-nitropyrimidineSecondary Amines (e.g., Diethylamine)C4Highest[1]

Note: The relative reactivity is inferred from the general understanding that electron-withdrawing groups at the C5 position increase the electrophilicity of the pyrimidine ring, thereby accelerating the rate of nucleophilic attack. The nitro group is a stronger electron-withdrawing group than the carboxamide group, leading to a higher predicted reactivity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for key transformations of dichloropyrimidines.

Protocol 1: Regioselective C4-Amination of a 5-Substituted-2,4-Dichloropyrimidine

This protocol is adapted from procedures for the SNAr reaction of 2,4-dichloro-5-nitropyrimidine with a secondary amine, which is expected to be analogous for this compound.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 eq)

  • Diethylamine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • To a solution of 2,4-dichloro-5-nitropyrimidine in ethanol, add triethylamine.

  • Slowly add diethylamine to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-aminated product.[1]

Protocol 2: Regioselective C2-Amination of a 5-Substituted-2,4-Dichloropyrimidine using a Tertiary Amine

This protocol illustrates the switch in regioselectivity achieved with a tertiary amine nucleophile.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (as solvent)

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane.

  • Add triethylamine dropwise to the solution at room temperature.

  • Stir the reaction mixture for the specified time, monitoring by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, which is the result of formal substitution at the C2 position after in situ N-dealkylation, is purified by column chromatography.[1]

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling at the C4 Position

This protocol is a general method for the regioselective C4-arylation of 2,4-dichloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Arylboronic acid (1.0 eq)

  • Pd(PPh₃)₄ (0.005 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a microwave vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the C4-arylated product.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the reactivity of this compound.

SNAr_Regioselectivity cluster_c4 C4-Selective Substitution cluster_c2 C2-Selective Substitution Pyrimidine_C4 2,4-Dichloropyrimidine-5-R Product_C4 4-Amino-2-chloro-5-R-pyrimidine Pyrimidine_C4->Product_C4 Favored Pathway Nucleophile_C4 Secondary Amine (e.g., R₂NH) Nucleophile_C4->Product_C4 Pyrimidine_C2 2,4-Dichloropyrimidine-5-R Product_C2 2-Amino-4-chloro-5-R-pyrimidine (after dealkylation) Pyrimidine_C2->Product_C2 Switchable Pathway Nucleophile_C2 Tertiary Amine (e.g., R₃N) Nucleophile_C2->Product_C2

Caption: Regioselectivity in SNAr of 5-substituted 2,4-dichloropyrimidines.

Suzuki_Coupling_Workflow start Start reactants 2,4-Dichloropyrimidine Derivative Arylboronic Acid start->reactants reaction Microwave Irradiation (e.g., 100 °C, 15 min) reactants->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product C4-Arylated Pyrimidine purification->product

Caption: Experimental workflow for a microwave-assisted Suzuki-Miyaura coupling.

Signaling_Pathway_Inhibition cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) Phosphorylation->CellularResponse Pyrimidine Pyrimidine-based Kinase Inhibitor Pyrimidine->Kinase inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine derivative.[3][4][5]

References

A Comparative Guide to the Synthesis of Substituted Pyrimidine-5-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes for the preparation of substituted pyrimidine-5-carboxamides, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The methodologies are evaluated based on experimental data, including reaction yields, conditions, and substrate scope, to assist researchers in selecting the most suitable approach for their specific needs.

Introduction

Substituted pyrimidine-5-carboxamides are a key scaffold in numerous pharmacologically active molecules. The validation of efficient and versatile synthetic routes to these compounds is crucial for the rapid generation of compound libraries for drug discovery and for the scalable synthesis of lead candidates. This guide focuses on two widely employed strategies: the one-pot Biginelli-type reaction and a two-step approach involving the synthesis of a pyrimidine-5-carboxylic ester intermediate followed by amidation.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Biginelli-Type ReactionRoute 2: Amidation of Pyrimidine-5-Carboxylic Esters
Reaction Type One-pot, three-component condensationTwo-step: Ester synthesis followed by amidation
Starting Materials Aldehyde, active methylene compound, urea/thiourea/guanidinePyrimidine-5-carboxylic ester, amine
Key Advantages Atom economy, operational simplicity, rapid access to productsModular, allows for late-stage diversification of the amide group
Potential Drawbacks Limited to certain substitution patterns, potential for side reactionsLonger overall sequence, requires isolation of ester intermediate
Typical Yields Moderate to excellent (can be highly substrate-dependent)Generally good to excellent for the amidation step

Route 1: One-Pot Biginelli-Type Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides direct access to dihydropyrimidines, which can be subsequently oxidized or directly form the aromatic pyrimidine core. For the synthesis of pyrimidine-5-carboxamides, a common variation involves the condensation of an aldehyde, an active methylene compound such as malononitrile or cyanoacetamide, and a urea, thiourea, or guanidine derivative.[1]

Generalized Reaction Scheme

Aldehyde R-CHO Catalyst Catalyst (e.g., NH4Cl, Acid) ActiveMethylene NC-CH2-CONH2 Urea H2N-C(X)-NH2 (X = O, S, NH) Solvent_Heat Solvent, Heat (Conventional or Microwave) Catalyst->Solvent_Heat + Product Substituted Pyrimidine-5-carboxamide Solvent_Heat->Product

Caption: Generalized workflow for the Biginelli-type synthesis of pyrimidine-5-carboxamides.

Performance Data

The following table summarizes representative examples of substituted pyrimidine-5-carboxamides synthesized via the Biginelli-type reaction, highlighting the reaction conditions and yields.

R Group (from Aldehyde)Active MethyleneN-C-N ReagentCatalyst/ConditionsYield (%)Reference
4-ChlorophenylMalononitrileGuanidine HClEthanol, RefluxGood
4-MethoxyphenylCyanoacetamideUreaNH4Cl, 110°C, Solvent-free85[1]
PhenylMalononitrileThioureaNH4Cl, 110°C, Solvent-free88[1]
2-ChlorophenylCyanoacetamideUreaNH4Cl, 110°C, Solvent-free90[1]
3-NitrophenylMalononitrileGuanidine HClEthanol, Microwave, 120°C78[2]
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-pyrimidine-5-carboxamide[1]
  • A mixture of 4-chlorobenzaldehyde (0.01 mol), malononitrile (0.01 mol), and guanidine hydrochloride (0.01 mol) in ethanol (20 mL) is placed in a round-bottom flask.

  • The reaction mixture is refluxed for 6-8 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent to afford the pure pyrimidine-5-carboxamide.

Route 2: Amidation of Pyrimidine-5-Carboxylic Esters

This two-step approach involves the initial synthesis of a pyrimidine-5-carboxylic ester, which is then converted to the corresponding carboxamide. This method offers modularity, allowing for the introduction of a wide variety of amine functionalities at a late stage of the synthesis.

Generalized Reaction Scheme

cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Amidation StartingMaterials Ester Precursors Ester Pyrimidine-5-carboxylic Ester StartingMaterials->Ester [Ref. 15] Amine R'-NH2 Ester->Amine + Amide Substituted Pyrimidine-5-carboxamide Amine->Amide Coupling Agent or Heat

Caption: Two-step synthesis of pyrimidine-5-carboxamides via an ester intermediate.

Performance Data

The following table provides data on the amidation step for the synthesis of pyrimidine-5-carboxamides from their corresponding esters.

Pyrimidine-5-carboxylic Ester SubstituentsAmineAmidation ConditionsYield (%)Reference
2-Amino-4,6-diphenylAnilineDisplacement from a resin-bound precursorGood[3]
2-Amino-4-(4-methoxyphenyl)-6-phenylDimethylamineDisplacement from a resin-bound precursorGood[3]
General EsterPrimary/Secondary AmineHBTU, DIPEA, DMFGood to ExcellentGeneral Protocol[4]
General EsterPrimary/Secondary AmineSOCl2, then amineExcellentGeneral Protocol[5]
General EsterPrimary/Secondary AmineB(OCH2CF3)3, MeCN, 80°CGood to ExcellentGeneral Protocol[6]
Experimental Protocol: General Procedure for Amidation of Ethyl Pyrimidine-5-carboxylate

This protocol is adapted from general methods for amide bond formation.[4][5][6]

  • Method A (Using a Coupling Agent): To a solution of the ethyl pyrimidine-5-carboxylate (1.0 equiv) and the desired amine (1.1 equiv) in an appropriate solvent (e.g., DMF, CH2Cl2), a coupling agent such as HBTU (1.2 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv) are added. The reaction is stirred at room temperature until completion (monitored by TLC). The product is then isolated by standard aqueous workup and purification by chromatography.

  • Method B (Activation with Thionyl Chloride): The pyrimidine-5-carboxylic acid (obtained by hydrolysis of the ester) is treated with thionyl chloride to form the acyl chloride in situ. The excess thionyl chloride is removed under reduced pressure. The crude acyl chloride is then dissolved in an anhydrous solvent (e.g., CH2Cl2) and the desired amine (2.2 equiv) is added. The reaction mixture is stirred at room temperature until completion. The product is isolated after an aqueous workup and purification.

  • Method C (Direct Thermal Amidation): A mixture of the ethyl pyrimidine-5-carboxylate (1.0 equiv) and the amine (2.0-5.0 equiv) is heated, either neat or in a high-boiling solvent, until the reaction is complete. The product is then isolated and purified.

Conclusion

Both the one-pot Biginelli-type reaction and the two-step amidation of pyrimidine-5-carboxylic esters represent viable and effective strategies for the synthesis of substituted pyrimidine-5-carboxamides.

  • The Biginelli-type reaction is highly efficient for rapidly accessing a range of substituted pyrimidine-5-carboxamides in a single step, making it particularly suitable for initial library synthesis. The use of microwave irradiation can further accelerate this process.[7][8][9]

  • The amidation of pyrimidine-5-carboxylic esters provides greater flexibility for late-stage diversification of the carboxamide moiety. This modularity is a significant advantage in lead optimization studies where a wide array of amide analogs are required. The choice of a suitable amidation protocol will depend on the specific substrates and desired scale.

The selection of the optimal synthetic route will be guided by the specific target molecule, the desired level of structural diversity, and the stage of the research or drug development program.

References

A Comparative Guide to the Biological Activity Screening of 2,4-Dichloropyrimidine-5-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, the pyrimidine scaffold represents a cornerstone in the development of novel therapeutics. This guide provides a comprehensive overview of the biological activity screening of 2,4-dichloropyrimidine-5-carboxamide analogs, a class of compounds with significant potential in oncology and enzyme inhibition. By presenting comparative data from structurally related compounds, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to facilitate the rational design and evaluation of new chemical entities based on this privileged scaffold.

Comparative Biological Activity of Pyrimidine Analogs

While specific structure-activity relationship (SAR) data for a broad series of N-substituted this compound analogs is not extensively available in the public domain, analysis of closely related pyrimidine derivatives provides valuable insights into their potential as anticancer agents and kinase inhibitors. The following sections summarize the biological activities of two such classes of analogs.

Anticancer Activity of 2,4-Dichloro-6-methylpyrimidine Derivatives as EGFR Inhibitors

A series of 2,4-dichloro-6-methylpyrimidine derivatives have been synthesized and evaluated for their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). The most promising of these compounds, L-18, demonstrated significant antiproliferative activity against the H1975 human lung cancer cell line, which harbors the L858R/T790M double mutation in EGFR, conferring resistance to first-generation EGFR inhibitors.[1][2]

Compound IDStructureH1975 IC50 (μM)[1][2]
L-18 (Structure not fully disclosed in the source)0.65 ± 0.06
Osimertinib (Control) Known third-generation EGFR inhibitor0.04

The data indicates that while L-18 is less potent than the established drug Osimertinib, it still exhibits sub-micromolar activity, highlighting the potential of the 2,4-dichloropyrimidine scaffold for developing novel EGFR inhibitors.[1][2]

Anticancer Activity of a Pyrimidine-Tethered Chalcone Derivative

In a separate study, a novel pyrimidine-tethered chalcone derivative, designated as B-4, was synthesized and evaluated for its cytotoxic effects against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines. Compound B-4 displayed significant anticancer activity, with IC50 values comparable to or better than the approved dual tyrosine kinase inhibitor, lapatinib.[3]

Compound IDMCF-7 IC50 (μM)[3]A549 IC50 (μM)[3]
B-4 6.70 ± 1.0220.49 ± 2.7
Lapatinib (Control) 9.71 ± 1.1218.21 ± 3.25

These findings suggest that hybridization of the pyrimidine core with other pharmacophores, such as chalcones, can lead to potent anticancer agents.

Experimental Protocols

To aid in the screening of novel this compound analogs, detailed protocols for common in vitro assays are provided below.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate. This is often done using luminescence-based or fluorescence-based detection methods.

Protocol (using ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation: Prepare solutions of the target kinase, kinase-specific substrate, ATP, and the test compounds at desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound, the target kinase, and the kinase-specific substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The EGFR and Src kinase pathways are two such critical pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR p1 EGFR->p1 Grb2_SOS Grb2/SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p2 ERK->p2 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p3 mTOR->p3 Proliferation Cell Proliferation Survival Cell Survival Migration Cell Migration p1->Grb2_SOS p1->PI3K p2->Proliferation p2->Migration p3->Proliferation p3->Survival p4 p5 p6 p7 EGF EGF (Ligand) EGF->EGFR Inhibitor 2,4-Dichloropyrimidine -5-carboxamide Analog Inhibitor->EGFR Inhibition

EGFR signaling pathway and inhibition.
Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, proliferation, and survival. It acts as a central node, receiving signals from various cell surface receptors, including receptor tyrosine kinases (like EGFR) and integrins, and relaying them to downstream effectors such as the STAT3, RAS/MAPK, and PI3K/AKT pathways.

Src_Signaling cluster_receptors Cell Surface Receptors cluster_downstream Downstream Pathways RTK RTKs (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT FAK->Src Adhesion Cell Adhesion FAK->Adhesion Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Ras_MAPK->Proliferation PI3K_AKT->Survival Inhibitor 2,4-Dichloropyrimidine -5-carboxamide Analog Inhibitor->Src Inhibition

Src kinase signaling pathway and inhibition.

Experimental Workflow for Screening Analogs

A systematic approach is crucial for the efficient screening and identification of lead compounds. The following workflow outlines the key stages in the biological evaluation of this compound analogs.

Workflow Start Synthesis of This compound Analogs Primary_Screening Primary Screening: In Vitro Anticancer Assay (e.g., MTT on multiple cell lines) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Target-based Assays (e.g., Kinase Inhibition Assays) Hit_Identification->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Secondary_Screening Iterative Improvement End Preclinical Development Lead_Optimization->End

General workflow for screening analogs.

References

A Comparative Guide to Catalysts for the Functionalization of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 2,4-dichloropyrimidine-5-carboxamide core is a critical step in the synthesis of a diverse range of biologically active molecules. The selection of an appropriate catalyst is paramount for achieving high yields, controlling regioselectivity, and ensuring the successful formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of palladium-based catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this compound, supported by experimental data from analogous systems and detailed protocols to aid in catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents, primarily at the more reactive C4 position. The choice of palladium catalyst and ligand significantly impacts the reaction efficiency.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2470-85[1][2]
Pd₂(dba)₃SPhosK₃PO₄Toluene1001685-95[3]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O80-9012High[4]
PdCl₂(dppf)dppfK₂CO₃DME802High[3]

Note: Yields are based on studies of 2,4-dichloropyrimidine and may vary for the 5-carboxamide derivative due to electronic and steric effects. The carboxamide group is electron-withdrawing, which can influence the reactivity of the pyrimidine ring.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. On the this compound scaffold, this reaction allows for the introduction of a wide variety of primary and secondary amines. The selection of a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃Toluene100-11012-2475-90[4][5]
Pd(OAc)₂RuPhosNaOtBu1,4-Dioxane1001280-95[5]
G3-PalladacycleBrettPhosK₃PO₄Toluene90-10018High[6]

Note: The reactivity of chloropyrimidines in Buchwald-Hartwig amination can be lower than their bromo or iodo counterparts. Catalyst choice and reaction conditions are critical for successful coupling.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a route to valuable alkynyl-pyrimidine derivatives. Both copper-cocatalyzed and copper-free conditions have been developed.

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄CuIPPh₃Et₃NDMF25-504-1260-80[4][7]
PdCl₂(PPh₃)₂CuIPPh₃i-Pr₂NHToluene60-806-1865-85[7]
[PdCl(allyl)]₂NoneDavePhosCs₂CO₃1,4-Dioxane801270-90 (Copper-free)[3]

Note: Copper-free Sonogashira couplings can be advantageous in avoiding the formation of alkyne homocoupling byproducts.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling (Copper-Cocatalyzed)
  • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) iodide (CuI, 0.1 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction at the desired temperature (e.g., 50 °C) until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizing Catalytic Pathways

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)₂ Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)Ln Ar-R

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)Ln Ar-NR₂

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation R-C≡C-Cu Transmetalation->Pd(0)Ln Ar-C≡C-R CuX CuX Copper Acetylide Copper Acetylide CuX->Copper Acetylide R-C≡CH, Base Copper Acetylide->CuX to Pd cycle

Caption: Generalized Catalytic Cycle for Sonogashira Coupling (with Cu co-catalyst).

Experimental Workflow

The general workflow for a catalytic cross-coupling reaction involving this compound is outlined below.

Experimental_Workflow Start Reaction Setup (Substrate, Reagents, Catalyst) Inert Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Solvent Addition Inert->Solvent Reaction Heating & Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for catalytic cross-coupling.

References

X-ray crystallography of 2,4-Dichloropyrimidine-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several substituted pyrimidine derivatives. While specific crystallographic data for 2,4-Dichloropyrimidine-5-carboxamide was not publicly available at the time of this publication, this guide offers insights into the structural characteristics of closely related compounds, which are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and a detailed understanding of its structural nuances is critical for the development of novel drugs.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of substituted pyrimidine derivatives, offering a quantitative comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)ZRef.
2,4-dichloro-5-chloroethylpyrimidineC₆H₅Cl₃N₂MonoclinicP2₁/n7.953(2)11.583(3)9.789(3)90109.84(3)90847.6(4)4[1]
2,4-dimethoxy-5-(p-tolyl)-tetrahydropyrimido[4,5-b]quinolin-6(7H)-oneC₂₂H₂₃N₃O₃TriclinicP-16.1119(17)12.856(3)13.503(2)909090990.8(4)2[1]
(E)-4-(4-(dimethylamino)styryl)-5,6,7,8-tetrahydropyrimido[4,5-b]quinolineC₂₃H₂₄N₄MonoclinicP2₁/c10.123(2)16.034(3)12.234(3)90109.45(3)901868.1(7)4[2]
2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonateC₁₄H₁₂N₄O₃SMonoclinicP2₁/c10.453(3)8.456(2)16.654(5)90107.89(3)901400.0(7)4[3][4]
2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonateC₁₁H₁₂N₄O₃SMonoclinicP2₁/n7.987(2)12.013(3)13.543(4)9097.45(3)901289.1(6)4[3][4]

Experimental Protocols

The determination of the crystal structures of the compared pyrimidine derivatives involves a series of well-defined experimental steps. Below are detailed methodologies typical for such analyses.

Synthesis and Crystallization

The synthesis of pyrimidine derivatives often involves multicomponent reactions. For instance, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones can be achieved via an acetic acid-mediated multicomponent reaction.[1]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For example, single crystals of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were grown from a dichloromethane and methanol mixture at room temperature.[1]

X-ray Data Collection and Structure Refinement

Data collection is performed on a single crystal X-ray diffractometer, commonly using Mo Kα radiation. The crystal is kept at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.

The collected diffraction data are then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using software like PLATON.[3]

Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection on Diffractometer mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Full-Matrix Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation

Experimental workflow for X-ray crystallography.

molecular_structures cluster_core Core Structure cluster_derivatives Example Derivatives pyrimidine Pyrimidine Ring dichloro_carboxamide This compound (Target Scaffold) pyrimidine->dichloro_carboxamide Base Scaffold dichloro_chloroethyl 2,4-dichloro-5-chloroethylpyrimidine pyrimidine->dichloro_chloroethyl dimethoxy_quinolinone 2,4-dimethoxy-tetrahydropyrimido [4,5-b]quinolin-6(7H)-one pyrimidine->dimethoxy_quinolinone diamino_sulfonate 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate pyrimidine->diamino_sulfonate

References

A Comparative Guide to Purity Assessment of Synthesized 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 2,4-Dichloropyrimidine-5-carboxamide is a critical determinant of successful downstream applications and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols to inform method selection and implementation.

Introduction to Purity Assessment

This compound is a crucial building block in medicinal chemistry. Its synthesis, typically involving the chlorination of a dihydroxy pyrimidine precursor, can introduce various impurities. These may include unreacted starting materials, partially chlorinated intermediates, and byproducts from side reactions. Rigorous analytical testing is therefore essential to ensure the identity, purity, and quality of the synthesized compound. The most common and effective analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis, ideal for separating and quantifying non-volatile and thermally labile compounds like this compound. A stability-indicating HPLC method can effectively separate the main compound from its potential impurities, providing a detailed impurity profile.

Key Performance Aspects:

  • Specificity: Excellent for resolving the parent compound from structurally similar impurities.

  • Sensitivity: Can detect and quantify impurities at very low levels.

  • Quantification: Provides accurate and precise quantification of the main compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for identifying and quantifying volatile organic impurities, such as residual solvents or certain reaction byproducts.

Key Performance Aspects:

  • High Specificity: Mass spectrometry provides definitive identification of separated components.

  • Excellent Sensitivity: Capable of detecting trace-level volatile impurities.

  • Broad Applicability: Useful for a wide range of volatile and semi-volatile organic compounds.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate measure of purity.

Key Performance Aspects:

  • High Accuracy and Precision: Considered a primary ratio method of measurement.

  • No Reference Standard Needed: Can quantify the analyte using a certified internal standard of a different compound.

  • Structural Information: Provides structural confirmation of the analyte and any observable impurities.

Elemental Analysis

Elemental Analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. By comparing the experimentally determined elemental composition to the theoretical values for the pure compound, a high degree of purity can be confirmed.

Key Performance Aspects:

  • Confirmation of Elemental Composition: Provides fundamental confirmation of the compound's identity.

  • High Accuracy: Modern elemental analyzers offer high precision and accuracy.

  • Assessment of Inorganic Impurities: Can help to identify the presence of inorganic impurities or residual catalysts.

Comparative Summary of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Elemental Analysis
Primary Application Purity/impurity profiling, AssayIdentification and quantification of volatile impuritiesAbsolute purity determination, AssayConfirmation of elemental composition and purity
Linearity (R²) > 0.999> 0.999Not directly applicable (direct quantification)Not applicable
Limit of Detection (LOD) 0.01 - 0.1%~0.4 ppm (for related dichloropyrimidines)~0.1%Not typically used for trace analysis
Limit of Quantitation (LOQ) 0.03 - 0.3%~1.1 ppm (for related dichloropyrimidines)~0.3%Not applicable
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%Within ±0.4% of theoretical value
Precision (% RSD) < 2%< 5%< 1%< 0.3%
Throughput HighMedium to HighLow to MediumLow
Complexity ModerateHighHighLow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general method suitable for the analysis of dichloropyrimidine derivatives and should be validated for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Data Analysis: Purity is calculated using the area percent method. For assay, a reference standard of known purity is required.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the detection of volatile impurities.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1-5 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify using an internal standard or by area percent if response factors are known.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound and a similar amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Elemental Analysis Protocol
  • Instrumentation: CHNS/O Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO2, H2O, N2, SO2) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental percentages with the theoretical values for C5H3Cl2N3O (C: 31.28%, H: 1.57%, N: 21.89%). An acceptable deviation is typically within ±0.4%.

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates a typical process from synthesis to final quality control.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_method_dev Method Development & Validation cluster_purity_analysis Comprehensive Purity Analysis cluster_qc Final Quality Control synthesis Synthesis of 2,4-Dichloropyrimidine- 5-carboxamide workup Work-up & Purification (e.g., Crystallization, Chromatography) synthesis->workup initial_char Initial Characterization (TLC, Melting Point, ¹H NMR) workup->initial_char forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) initial_char->forced_deg hplc HPLC Analysis (Impurity Profiling & Assay) initial_char->hplc gcms GC-MS Analysis (Residual Solvents & Volatile Impurities) initial_char->gcms qnmr qNMR Analysis (Absolute Purity) initial_char->qnmr elemental Elemental Analysis (Elemental Composition) initial_char->elemental method_dev Stability-Indicating Method Development (Primarily HPLC) forced_deg->method_dev method_val Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) method_dev->method_val method_val->hplc spec_comp Comparison with Specifications hplc->spec_comp gcms->spec_comp qnmr->spec_comp elemental->spec_comp cert_analysis Certificate of Analysis (CoA) Generation spec_comp->cert_analysis release Batch Release cert_analysis->release

Purity Assessment Workflow for Synthesized APIs.

A Comparative Guide to SNAr Reaction Rates of Substituted 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nucleophilic Aromatic Substitution (SNAr) reaction rates of substituted 2,4-dichloropyrimidines. Understanding the kinetic and regioselective aspects of these reactions is crucial for the efficient synthesis of novel chemical entities in drug discovery and materials science. This document summarizes the influence of substituents on reaction rates, provides illustrative experimental data, and details the methodologies for kinetic analysis.

Introduction to SNAr Reactions on 2,4-Dichloropyrimidines

The 2,4-dichloropyrimidine scaffold is a valuable building block in medicinal chemistry. The two chlorine atoms at the C2 and C4 positions are susceptible to displacement by nucleophiles through the SNAr mechanism. The regioselectivity of this reaction—whether the nucleophile attacks the C2 or C4 position—is highly sensitive to the nature and position of other substituents on the pyrimidine ring. Generally, nucleophilic attack is favored at the C4 position. However, this preference can be altered by the electronic properties of substituents at the C5 and C6 positions.

The Mechanism of SNAr on 2,4-Dichloropyrimidines

The SNAr reaction on 2,4-dichloropyrimidines typically proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a high-energy intermediate known as a Meisenheimer complex. In the second step, the chlorine atom is eliminated as a chloride ion, and the aromaticity of the pyrimidine ring is restored.

Figure 1. General mechanism of the SNAr reaction on 2,4-dichloropyrimidines.

Substituent Effects on Reaction Rates and Regioselectivity

  • Electron-Withdrawing Groups (EWGs) : Substituents such as -NO₂, -CN, and -CF₃ at the C5 position generally increase the overall reaction rate by further activating the pyrimidine ring towards nucleophilic attack. These groups predominantly direct the substitution to the C4 position.[1][2]

  • Electron-Donating Groups (EDGs) : Substituents like -OCH₃ and -NHCH₃ at the C6 position can alter the regioselectivity, favoring substitution at the C2 position.[3] This is attributed to the influence of the EDG on the relative energies of the transition states for attack at C2 versus C4.[3]

  • Steric Effects : Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, potentially influencing the C4/C2 selectivity.[3]

Comparative Kinetic Data

Direct comparative kinetic data for a systematic series of substituted 2,4-dichloropyrimidines is scarce in the literature. However, to illustrate how such data would be presented, the following table provides kinetic data for the related reaction of 2-chloropyrimidine with various nucleophiles. This data highlights the influence of the nucleophile on the reaction rate.

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Hydroxide100% Ethanol5096.4 x 10⁻⁴
DimethylamineToluene601.12 x 10⁻⁴
PiperidineToluene600.83 x 10⁻⁴
MethylamineToluene600.43 x 10⁻⁴
DiethylamineToluene600.16 x 10⁻⁴

This data is for 2-chloropyrimidine and is intended for illustrative purposes.[4]

Experimental Protocols for Kinetic Studies

The following is a generalized experimental protocol for determining the reaction rates of substituted 2,4-dichloropyrimidines with a nucleophile, such as an amine.

Objective : To determine the second-order rate constant (k₂) for the SNAr reaction between a substituted 2,4-dichloropyrimidine and a nucleophile.

Materials :

  • Substituted 2,4-dichloropyrimidine

  • Nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Internal standard (for chromatographic analysis)

  • Reaction vessel with temperature control (e.g., jacketed reactor)

  • Analytical instrument (e.g., HPLC, GC-MS)

Kinetic_Workflow A Prepare stock solutions of substituted 2,4-dichloropyrimidine, nucleophile, and internal standard. B Equilibrate reaction vessel to the desired temperature. A->B C Add the pyrimidine and internal standard solutions to the vessel. B->C D Initiate the reaction by adding the nucleophile solution. C->D E Withdraw aliquots at specific time intervals. D->E F Quench the reaction in the aliquots. E->F G Analyze aliquots by HPLC or GC-MS to determine the concentration of reactants and products. F->G H Plot concentration vs. time data and calculate the rate constant. G->H

Figure 2. General experimental workflow for a kinetic study of an SNAr reaction.

Procedure :

  • Reaction Setup : A solution of the substituted 2,4-dichloropyrimidine and an internal standard in the chosen solvent is prepared in a temperature-controlled reaction vessel.

  • Reaction Initiation : The reaction is initiated by adding a solution of the nucleophile (typically in large excess to ensure pseudo-first-order conditions).

  • Sampling : Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching : The reaction in each aliquot is immediately quenched, for example, by rapid cooling and dilution with a suitable solvent.

  • Analysis : The concentrations of the reactant and product in each aliquot are determined using a calibrated analytical method, such as HPLC or GC-MS.

  • Data Analysis : The concentration of the substituted 2,4-dichloropyrimidine is plotted against time. The pseudo-first-order rate constant (k_obs) is determined from the slope of the natural logarithm of the reactant concentration versus time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile.

Conclusion

References

A Researcher's Guide to In Vitro Assay Development for 2,4-Dichloropyrimidine-5-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays for the evaluation of 2,4-dichloropyrimidine-5-carboxamide derivatives as potential kinase inhibitors. Given the frequent role of the pyrimidine scaffold in targeting protein kinases, this guide focuses on assays for two exemplary and highly relevant kinase targets: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

The dysregulation of protein kinases is a well-established driver of oncogenesis, making them a major class of therapeutic targets. Pyrimidine-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors.[1] This guide offers a comparative overview of key in vitro assays to characterize the potency and mechanism of action of novel this compound derivatives.

Comparison of Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct interaction between a test compound and its purified kinase target.[2] These assays measure the enzymatic activity of the kinase in a cell-free system, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, each with its own advantages and disadvantages.

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence-based detection of ADP produced in the kinase reaction.[3]High sensitivity, broad dynamic range, resistant to compound interference.[3]Enzyme-coupled reaction can be prone to interference.
HTRF® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium cryptate-labeled antibody and an XL665-labeled substrate.[4]Homogeneous "mix-and-read" format, high throughput, ratiometric detection minimizes interference.[5]Requires specific antibodies and labeled substrates, potential for FRET interference.
Z'-LYTE® FRET-based assay that measures the differential proteolysis of a phosphorylated versus non-phosphorylated peptide substrate.[6]Ratiometric detection, compatible with a wide range of kinases.[7]Indirect measurement of kinase activity, can be sensitive to protease inhibitors.
LanthaScreen® TR-FRET based assay that can be configured as an activity or binding assay.[8]Flexible format, can measure inhibitor binding affinity directly.[9]Requires specific tracers and antibodies.

Illustrative IC50 Data for Pyrimidine-Based Kinase Inhibitors

The following table provides representative IC50 values for established pyrimidine-based kinase inhibitors against EGFR and BTK, as determined by biochemical assays. This illustrates the typical data generated and used for comparison.

Table 2: Example Biochemical IC50 Values for Pyrimidine-Based Kinase Inhibitors

CompoundTarget KinaseAssay TypeReported IC50 (nM)
Gefitinib EGFRKinase Assay2-37
Erlotinib EGFRKinase Assay2
Lapatinib EGFRKinase Assay10.8
Ibrutinib BTKBiochemical Assay0.5[4]
Acalabrutinib BTKBiochemical Assay5.1[4]
Zanubrutinib BTKBiochemical Assay~0.2-0.5[4]

Comparison of Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of a compound in a more physiologically relevant context.[2] These assays assess the effect of the inhibitor on cellular processes that are dependent on the target kinase's signaling pathway.

Table 3: Comparison of Common Cell-Based Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
MTT/MTS Colorimetric assays based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10][11]Inexpensive, well-established, easy to perform.[12]Endpoint assay, can be affected by changes in cell metabolism, requires a solubilization step for MTT.[13]
CellTiter-Glo® Luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[2]High sensitivity, simple "add-mix-measure" protocol, suitable for high-throughput screening.[14]Can be affected by compounds that interfere with luciferase or ATP levels.
Real-Time Cell Analysis (RTCA) Impedance-based technology that monitors cell proliferation, morphology, and adhesion in real-time.[15]Label-free, provides kinetic data on cytotoxicity, allows for dynamic monitoring of cell response.[1]Requires specialized instrumentation.
Western Blot Antibody-based detection of the phosphorylation status of the target kinase and downstream signaling proteins.[16]Provides mechanistic insight into pathway inhibition, can assess target engagement in cells.[16]Low throughput, semi-quantitative, requires specific antibodies.

Illustrative Cellular IC50 Data

The following table provides representative cellular IC50 values for pyrimidine-based kinase inhibitors, demonstrating how data from cell-based assays are presented.

Table 4: Example Cellular IC50 Values for Pyrimidine-Based Kinase Inhibitors

CompoundCell LineAssay TypeReported IC50 (nM)
Gefitinib A431 (EGFR overexpressing)Proliferation Assay80
Erlotinib BT-474 (HER2 overexpressing)Proliferation Assay1100[6]
Lapatinib A431 (EGFR overexpressing)Proliferation Assay160[6]
Ibrutinib B-cell lineBCR Signaling Assay11[4]
Spebrutinib B-cell lineB-cell Proliferation0.7[4]
Tirabrutinib Various B-cell linesCell Growth Inhibition3.59 - 27.6[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are detailed protocols for a representative biochemical and a cell-based assay.

Biochemical Assay: ADP-Glo™ Kinase Assay for EGFR/BTK Inhibition

This protocol is adapted for a 384-well format and measures the amount of ADP produced during the kinase reaction.[3][17]

Materials:

  • Purified recombinant EGFR or BTK enzyme

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[18]

  • This compound derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer.

  • Reaction Setup:

    • Add 1 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase and peptide substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer.[18]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18]

    • Incubate at room temperature for 40 minutes.[18]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[18]

    • Incubate at room temperature for 30 minutes.[18]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: MTS Assay for Cell Viability

This protocol describes a colorimetric method to assess the effect of a test compound on the proliferation of cancer cells.[19]

Materials:

  • Cancer cell line dependent on EGFR or BTK signaling (e.g., A431 for EGFR, Ramos for BTK)

  • Complete cell culture medium

  • This compound derivatives (test compounds)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO).[19]

  • Incubation: Incubate the plate for 72 hours.[19]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[19]

    • Incubate the plate for 1-4 hours at 37°C.[19]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of EGFR and BTK, highlighting the point of inhibition by small molecule inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC STAT STAT Pathway Dimerization->STAT Inhibitor 2,4-Dichloropyrimidine-5- carboxamide Derivative Inhibitor->Dimerization Inhibits (ATP competition) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Inhibitor 2,4-Dichloropyrimidine-5- carboxamide Derivative Inhibitor->BTK Inhibits DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Generates NFkB NF-κB Pathway DAG_IP3->NFkB NFAT NFAT Pathway DAG_IP3->NFAT Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation NFAT->Proliferation

Caption: Simplified BTK signaling pathway and point of inhibition.

Experimental Workflows

The following diagrams outline the general workflows for the described biochemical and cell-based assays.

Biochemical_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Compounds Add Compounds/Vehicle to 384-well Plate Prep_Compounds->Add_Compounds Add_Kinase_Substrate Add Kinase and Peptide Substrate Add_Compounds->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Add_ADP_Glo Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase inhibition assay (ADP-Glo™).

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Prep_Compounds Prepare Serial Dilutions of Test Compounds Incubate_24h->Prep_Compounds Treat_Cells Treat Cells with Compounds/Vehicle Prep_Compounds->Treat_Cells Incubate_72h Incubate (72h) Treat_Cells->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance (490 nm) Incubate_MTS->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based viability assay (MTS).

References

Comparative Guide: 2,4-Dichloropyrimidine-5-carboxamide and its Derivatives as Salt-Inducible Kinase (SIK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4-Dichloropyrimidine-5-carboxamide and its derivatives, focusing on their application as potent and selective inhibitors of Salt-Inducible Kinases (SIKs). SIKs, including SIK1, SIK2, and SIK3, are crucial regulators of inflammatory pathways, making them attractive therapeutic targets for autoimmune and inflammatory diseases such as Inflammatory Bowel Disease (IBD).

Product Profile: this compound

This compound serves as a key building block in the synthesis of a diverse range of biologically active compounds. While a comprehensive Certificate of Analysis with detailed experimental data from major suppliers can be limited, with some providing the product on an "as-is" basis, typical specifications are summarized below.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecification
Chemical Name This compound
CAS Number 1240390-28-6
Molecular Formula C₅H₃Cl₂N₃O
Molecular Weight 192.00 g/mol [1]
Appearance White to off-white solid
Purity (typical) ≥95%[2]
Solubility Soluble in DMSO and DMF
Storage Store at 2-8°C, protect from light and moisture

Note: Analytical data such as ¹H NMR and HPLC are often available upon request from suppliers like AChemBlock.

Comparative Analysis: Pyrimidine-5-carboxamide Derivatives as SIK Inhibitors

Recent research has identified pyrimidine-5-carboxamide derivatives as potent SIK inhibitors, demonstrating significant therapeutic potential. This section compares a novel derivative, compound 8h , with the well-characterized SIK inhibitor, HG-9-91-01 . Compound 8h was developed to improve upon the drug-like properties of HG-9-91-01 , which, despite its high potency, exhibits limitations such as a rapid elimination rate and high plasma protein binding[3][4].

Table 2: In Vitro Inhibitory Activity against SIK Isoforms

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)
HG-9-91-01 0.92[5][6][7][8][9]6.6[5][6][7][8][9]9.6[5][6][7][8][9]
Compound 8h 1.83.5110

Table 3: Comparative Physicochemical and Pharmacokinetic Properties

ParameterHG-9-91-01Compound 8h
Human Liver Microsome Stability (T½, min) < 5114
Mouse Liver Microsome Stability (T½, min) < 567
Human Plasma Protein Binding (%) > 9995.8
Mouse Plasma Protein Binding (%) > 9992.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro SIK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against SIK1, SIK2, and SIK3.

Methodology:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes were used.

  • The kinase activity was measured using a fluorescence-based assay that detects the amount of ADP produced.

  • Test compounds were serially diluted in DMSO and pre-incubated with the respective SIK isoform.

  • The kinase reaction was initiated by the addition of ATP and a suitable peptide substrate.

  • The reaction was allowed to proceed for a specified time at room temperature before the addition of a detection reagent.

  • Fluorescence intensity was measured, and the data were normalized to control wells (containing DMSO without inhibitor) to calculate the percentage of inhibition.

  • IC₅₀ values were determined by fitting the dose-response curves using a non-linear regression model.

Liver Microsome Stability Assay

Objective: To assess the metabolic stability of the compounds in human and mouse liver microsomes.

Methodology:

  • Test compounds were incubated with human or mouse liver microsomes in the presence of NADPH at 37°C.

  • Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reactions were quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (T½) was calculated from the first-order decay plot of the compound concentration over time.

Plasma Protein Binding Assay

Objective: To determine the extent to which the compounds bind to plasma proteins.

Methodology:

  • The rapid equilibrium dialysis (RED) method was employed.

  • A solution of the test compound in plasma (human or mouse) was dialyzed against a protein-free buffer.

  • The system was incubated at 37°C until equilibrium was reached.

  • The concentrations of the compound in the plasma and buffer compartments were determined by LC-MS/MS.

  • The percentage of plasma protein binding was calculated from the difference in concentrations between the two compartments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating SIK inhibitors.

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage cluster_nucleus Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 SIKs SIK1/2/3 TLR4->SIKs activates CRTC3_P CRTC3-P (Inactive) SIKs->CRTC3_P phosphorylates CRTC3 CRTC3 (Active) CRTC3_P->CRTC3 dephosphorylation Nucleus Nucleus CRTC3->Nucleus CREB CREB CREB->Nucleus IL10_Gene IL-10 Gene Transcription Nucleus->IL10_Gene upregulates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes downregulates Compound_8h Pyrimidine-5-carboxamide (e.g., Compound 8h) Compound_8h->SIKs inhibits

Caption: SIK Inhibition Pathway in Macrophages.

SIK_Inhibitor_Workflow Start Compound Synthesis (e.g., from 2,4-Dichloropyrimidine -5-carboxamide) In_Vitro_Screening In Vitro Screening (SIK Inhibition Assay) Start->In_Vitro_Screening ADME_Profiling ADME Profiling (Microsomal Stability, Plasma Protein Binding) In_Vitro_Screening->ADME_Profiling Cellular_Assays Cellular Assays (Cytokine Production) ADME_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Efficacy (e.g., IBD Models) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Improvement End Candidate Drug Lead_Optimization->End

Caption: Drug Discovery Workflow for SIK Inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dichloropyrimidine-5-carboxamide was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated organic compounds and data from closely related chlorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated organic compound, it is considered hazardous waste and must be managed accordingly. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield if there is a risk of splashing.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if dust or aerosols may be generated.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted systematically to ensure safety and regulatory adherence.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials like gloves, wipes, and chromatography media, as hazardous waste.[1]

  • This compound is classified as a halogenated organic waste. It is crucial to segregate it from non-halogenated waste streams to facilitate proper disposal by a licensed waste management service.[1]

2. Waste Collection and Containment:

  • Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Ensure the container is tightly sealed to prevent leaks or spills.[2]

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.[3]

  • List all constituents and their approximate percentages for mixtures.

  • Include the name and contact information of the principal investigator or laboratory supervisor.[3]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

  • This area should be under the control of laboratory personnel and at or near the point of waste generation.[4]

  • Use secondary containment, such as a larger, chemically resistant tub or bin, to contain any potential leaks.[5]

  • Segregate the waste from incompatible materials.[5]

5. Disposal Request and Pickup:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2]

  • Do not accumulate large quantities of waste. Follow institutional guidelines on storage time limits.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[1][4]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing and allowing it to air dry, deface or remove the original label. The container may then be disposed of as non-hazardous solid waste, in accordance with institutional policies.[4]

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate action is necessary to contain the area and prevent exposure.

  • Evacuate and Isolate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: For solid spills, carefully cover the material with a damp absorbent paper to avoid generating dust.[2]

  • Collection: Using appropriate tools, transfer the spilled material and any contaminated absorbents into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Remove and wash any contaminated clothing before reuse. Thoroughly wash hands and any exposed skin.

Logical Workflow for Disposal

G A Start: Identify this compound Waste B Wear Appropriate PPE A->B G Decontaminate Empty Containers (Triple Rinse) A->G C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Contact EHS for Waste Pickup E->F J End F->J H Dispose of Rinsate as Hazardous Waste G->H I Dispose of Clean Container as Non-Hazardous Waste H->I I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Dichloropyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4-Dichloropyrimidine-5-carboxamide. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]Prevents skin contact and irritation.[2]
Eye and Face Protection Chemical safety goggles or glasses meeting OSHA or EN166 standards.[2][3] A face shield may be required for splash hazards.[3]Protects against eye irritation from dust or splashes.[2]
Skin and Body Protection Laboratory coat or chemical-resistant coveralls.[2][4]Prevents contamination of personal clothing and skin.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is required.[2][3]Prevents respiratory tract irritation.[2]

Standard Operating Procedure for Handling

Proper handling techniques are crucial to minimize the risk of exposure. The following workflow outlines the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_setup Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup prep_materials Gather all necessary equipment and reagents prep_setup->prep_materials handle_weigh Carefully weigh the required amount, avoiding dust generation prep_materials->handle_weigh handle_transfer Transfer the compound to the reaction vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate work surfaces and equipment handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of waste in designated, labeled containers cleanup_decontaminate->cleanup_dispose cleanup_wash Wash hands thoroughly with soap and water cleanup_dispose->cleanup_wash

Caption: Standard Handling Workflow

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response Measures
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]

Spill Response Plan

A clear and concise spill response plan is essential to manage accidental releases of this compound safely.

cluster_assess Assess and Secure cluster_contain Contain and Clean cluster_decontaminate Decontaminate spill_start Spill Occurs assess_evacuate Evacuate unnecessary personnel spill_start->assess_evacuate assess_ventilate Ensure adequate ventilation assess_evacuate->assess_ventilate assess_ppe Don appropriate PPE assess_ventilate->assess_ppe contain_absorb Use inert, absorbent material to contain the spill assess_ppe->contain_absorb contain_collect Carefully sweep or vacuum the material into a suitable, labeled disposal container contain_absorb->contain_collect decon_area Wash the spill area with soap and water contain_collect->decon_area decon_ppe Properly remove and decontaminate or dispose of PPE decon_area->decon_ppe

Caption: Spill Response Workflow

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep containers tightly closed when not in use.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

Disposal: All waste materials, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.

  • Waste Collection: Collect waste in designated, clearly labeled, and sealed containers.

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains or waterways.[1]

  • Consultation: It is recommended to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.